4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
Description
BenchChem offers high-quality 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLXYLZQJJISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacological Versatility of 4-[(3-Chlorophenyl)methyl]piperidine Hydrochloride: Mechanisms of Action and Scaffold Applications in Drug Discovery
Executive Summary
4-[(3-chlorophenyl)methyl]piperidine hydrochloride (CAS 1373028-17-1; free base CAS 251107-31-0) is not deployed as a monolithic therapeutic agent. Instead, it serves as a highly privileged structural scaffold—a pharmacophore—in medicinal chemistry. When incorporated into larger molecular frameworks, this specific moiety dictates potent, target-specific mechanisms of action. This technical whitepaper explores the physical chemistry of the scaffold and details its two primary pharmacological applications: CC chemokine receptor 3 (CCR3) antagonism in allergic inflammation, and Monoamine Oxidase B (MAO-B) inhibition in neurodegenerative disease models.
Molecular Rationale: Why the 3-Chlorobenzylpiperidine Scaffold?
The utility of 4-[(3-chlorophenyl)methyl]piperidine stems from its precise stereoelectronic properties, which allow it to exploit specific binding pockets in target proteins:
-
The Piperidine Core: The nitrogen atom in the piperidine ring possesses a pKa of ~9.5, ensuring it is protonated at physiological pH. This cationic center is critical for forming salt bridges with conserved aspartic or glutamic acid residues in the transmembrane domains of G-protein coupled receptors (GPCRs)[1].
-
The 3-Chloro Substitution (Causality of Affinity): The meta-chloro substitution on the benzyl ring is not arbitrary. Halogens at the meta position induce an asymmetric electron density (the "sigma-hole" effect), enabling highly directional halogen bonding with target amino acids. Furthermore, the 3-chloro vector optimizes the dihedral angle of the molecule, allowing the aromatic ring to engage in superior
stacking interactions within hydrophobic cavities compared to unsubstituted or para-substituted analogs[2].
Mechanism of Action I: CCR3 Antagonism
Context and Pathway
When integrated into bipiperidine amide structures, the 4-[(3-chlorophenyl)methyl]piperidine scaffold acts as a potent, competitive antagonist of the CCR3 receptor[1]. CCR3 is a GPCR predominantly expressed on the surface of eosinophils, basophils, and Th2 cells, playing a central role in asthma and allergic rhinitis.
Intracellular Signaling Blockade
The mechanism of action relies on orthosteric blockade. Under normal physiological conditions, the binding of the endogenous agonist eotaxin (CCL11) to CCR3 induces a conformational shift that activates the
By competitively occupying the CCR3 binding pocket, the 3-chlorobenzylpiperidine derivative locks the receptor in an inactive state, preventing
Figure 1: Mechanism of CCR3 signaling blockade by 3-chlorobenzylpiperidine derivatives.
Mechanism of Action II: Selective MAO-B Inhibition
Context and Pathway
Beyond GPCRs, the scaffold is utilized in the synthesis of pyridazinobenzylpiperidine derivatives, which act as highly selective, reversible competitive inhibitors of Monoamine Oxidase B (MAO-B)[2]. MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of dopamine; its inhibition is a primary strategy in managing Parkinson's disease.
Structural Causality of Selectivity
The active site of MAO-B is bipartite, consisting of an entrance cavity and a substrate cavity leading to the FAD cofactor. The 4-[(3-chlorophenyl)methyl]piperidine scaffold perfectly matches the steric constraints of this bipartite cavity. The selectivity for MAO-B over MAO-A is driven entirely by the 3-chloro moiety. In MAO-B, the residue at position 326 is Tyrosine (Tyr326), whereas in MAO-A, it is Isoleucine (Ile335). The meta-chloro group forms a highly specific
Experimental Methodologies & Self-Validating Protocols
To rigorously validate the mechanisms of action associated with this scaffold, the following self-validating in vitro protocols are standard in the field.
Protocol A: Real-Time Calcium Flux Assay (FLIPR) for CCR3 Antagonism
Rationale: FLIPR (Fluorometric Imaging Plate Reader) allows for the kinetic, real-time measurement of intracellular calcium, directly linking receptor occupation to functional output.
-
Cell Preparation: Seed CHO cells stably co-expressing human CCR3 and the promiscuous
protein (to force coupling to the pathway) into 384-well black-wall plates. -
Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the lipophilic cell membrane; intracellular esterases then cleave the AM group, trapping the active fluorophore inside the cell.
-
Compound Incubation: Add serial dilutions of the piperidine derivative and incubate for 15 minutes to allow equilibrium binding at the orthosteric site.
-
Agonist Challenge & Self-Validation: Inject eotaxin at an
concentration using the FLIPR fluidics system. Validation Control: Include a known CCR3 antagonist (e.g., SB328437) as a positive control, and vehicle-only wells to calculate the Z'-factor (must be >0.5 for assay trust). -
Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak calcium transient.
Protocol B: Fluorometric MAO-B Inhibition Assay
Rationale: The Amplex Red assay couples the
-
Enzyme Preparation: Dilute recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4).
-
Compound Incubation: Add the piperidine derivatives and incubate for 15 minutes at 37°C. Causality: Pre-incubation is strictly required to allow the reversible competitive inhibitor to reach thermodynamic equilibrium within the bipartite cavity.
-
Reaction Initiation: Add a detection mixture containing Amplex Red, horseradish peroxidase (HRP), and benzylamine (an MAO-B specific substrate).
-
Readout & Self-Validation: Measure resorufin fluorescence (Ex 530 nm / Em 590 nm) after 30 minutes. Validation Control: Utilize Selegiline as a reference inhibitor. To validate selectivity, run a parallel counter-screen against recombinant MAO-A using p-tyramine as the substrate.
Figure 2: Self-validating fluorometric workflow for MAO-B inhibitor screening.
Quantitative Data Summary
Table 1: Structure-Activity Relationship (SAR) Impact of Benzyl Substitution on MAO-B Inhibition Demonstrating the critical nature of the 3-chloro substitution for target selectivity[2].
| Substitution on Benzyl Ring | MAO-B | Selectivity Index (MAO-B/A) | Primary Binding Interaction |
| Unsubstituted | > 10.00 | < 2.0 | Weak hydrophobic |
| 4-Chloro (para) | 2.45 | 5.0 | Steric clash in substrate cavity |
| 3-Chloro (meta) | 0.20 | 19.0 | Optimal |
| 3-Fluoro (meta) | 1.12 | 8.0 | Weaker halogen bonding |
Table 2: Pharmacological Metrics of 4-[(3-Chlorophenyl)methyl]piperidine Derivatives Aggregated performance metrics across distinct therapeutic targets[1][2].
| Target Receptor/Enzyme | Assay Methodology | Primary Metric | Standard Reference Compound |
| CCR3 | Calcium Flux (FLIPR) | SB328437 | |
| CCR3 | Eosinophil Chemotaxis | SB328437 | |
| MAO-B | Amplex Red Fluorometric | Selegiline | |
| CNS Depressant | In vivo Locomotor | Amphetamine (Antagonism) |
References
-
Ting, P. C., et al. "The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. URL: [Link]
- Janssen, P. A. J. "Novel 4-benzylpiperidine derivatives." US Patent 3462444A, 1969.
-
Hawash, M., et al. "Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives." ResearchGate, 2025. URL:[Link]
Sources
Technical Synthesis Guide: 4-[(3-chlorophenyl)methyl]piperidine Hydrochloride
[1]
Executive Summary
4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine HCl) is a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonergic and muscarinic pathways.[1] Its structural rigidity, combined with the lipophilic 3-chlorobenzyl moiety, makes it an ideal scaffold for structure-activity relationship (SAR) exploration.[1]
This guide details a robust, laboratory-scale synthesis pathway designed for high chemoselectivity.[1][2] The primary challenge in synthesizing this molecule is the chemoselective reduction of the piperidine ring (or its precursors) without causing hydrogenolysis (dehalogenation) of the aryl chloride. The protocol below prioritizes the Grignard-mediated approach due to its modularity and high functional group tolerance compared to direct pyridine reduction.
Retrosynthetic Analysis
To design a self-validating protocol, we must first deconstruct the target.[1] The retrosynthetic analysis reveals two primary disconnections:
-
C-C Bond Formation: Disconnecting the benzyl group from the piperidine ring.
-
Ring Reduction: Reducing a pyridine or tetrahydropyridine precursor.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic tree illustrating the primary Grignard route (Green/Yellow) and the alternative Pyridine reduction route (Red).
Detailed Experimental Protocol: The Grignard Route
This route is preferred for medicinal chemistry applications because it avoids the harsh conditions required to reduce a fully aromatic pyridine ring, thereby preserving the sensitive C-Cl bond.[1]
Phase 1: Preparation of the Grignard Reagent
Objective: Generate 3-chlorobenzylmagnesium chloride in situ.[1]
-
Reagents: 3-Chlorobenzyl chloride (1.0 eq), Magnesium turnings (1.2 eq), Iodine (catalytic), Anhydrous THF (THF).
-
Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of Iodine. Dry stir for 5 mins.
-
Initiation: Add minimal anhydrous THF to cover Mg. Add ~5% of the 3-chlorobenzyl chloride solution.[1] Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation confirmed).
-
Propagation: Dropwise add the remaining 3-chlorobenzyl chloride in THF over 45 minutes, maintaining a gentle reflux.
-
Titration: Once addition is complete, reflux for 1 hour. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.8–1.0 M).
-
Phase 2: Nucleophilic Addition to Piperidone
Objective: Form the tertiary alcohol intermediate.
-
Reagents: N-Boc-4-piperidone (0.9 eq relative to Grignard), Anhydrous THF.
-
Protocol:
-
Cool the Grignard solution to 0°C.
-
Dissolve N-Boc-4-piperidone in anhydrous THF.
-
Critical Control Point: Add the ketone solution slowly to the Grignard reagent. Maintain internal temperature < 5°C to prevent enolization side reactions.
-
Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Pour reaction mixture into saturated aqueous NH₄Cl at 0°C. Extract with EtOAc (3x).
-
Purification: Silica gel column chromatography.
-
Data Check: 1H NMR should show a disappearnce of the ketone carbonyl signal and appearance of the benzyl methylene protons.
-
Phase 3: Dehydration to Tetrahydropyridine
Objective: Eliminate the tertiary hydroxyl group to form the alkene.
-
Reagents: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH), Toluene.
-
Protocol:
-
Dissolve the tertiary alcohol in Toluene.
-
Add pTsOH (0.1 eq) and reflux with a Dean-Stark trap to remove water azeotropically.
-
Reaction Time: ~2–4 hours.
-
Workup: Wash with NaHCO₃ (aq) to neutralize acid. Dry organic layer over MgSO₄.
-
Result: N-Boc-4-(3-chlorobenzyl)-1,2,3,6-tetrahydropyridine.[1]
-
Phase 4: Chemoselective Hydrogenation & Deprotection
Objective: Reduce the double bond without removing the Chlorine atom, then remove the Boc group.
The Challenge: Standard Pd/C hydrogenation often causes hydrodehalogenation (loss of Cl). The Solution: Use Platinum Oxide (Adams Catalyst) or Ionic Hydrogenation .
-
Method A: Catalytic Hydrogenation (Preferred)
-
Catalyst: PtO₂ (5 mol%).
-
Solvent: EtOAc or EtOH (Avoid Acetic Acid if dechlorination is observed).
-
Conditions: 1 atm H₂ (Balloon), RT.
-
Monitoring: Monitor strictly by LCMS. Stop immediately upon consumption of starting material to prevent over-reduction.
-
-
Method B: Ionic Hydrogenation (Alternative if Cl is lost)
-
Reagents: Triethylsilane (Et₃SiH, 3.0 eq), TFA (Solvent/Catalyst).
-
Mechanism: TFA protonates the alkene; Et₃SiH delivers a hydride. This method is highly chemoselective and will not touch the aryl chloride.
-
Note: If using Method B, the TFA also removes the Boc group simultaneously.
-
Phase 5: Salt Formation[1]
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the free base in minimal dry diethyl ether.
-
Add HCl/Dioxane dropwise at 0°C.
-
White precipitate forms immediately.
-
Filter, wash with cold ether, and dry under vacuum.
-
Visualizing the Workflow
The following diagram maps the critical decision nodes and chemical transformations.
Figure 2: Process flow diagram highlighting the critical chemoselectivity decision point at Step 3.
Quantitative Data Summary
| Parameter | Specification / Target | Rationale |
| Grignard Temp | < 5°C (Addition) | Prevents enolization of the ketone and side-product formation.[1] |
| Dehydration Time | 2–4 Hours | Ensure complete removal of water (Dean-Stark) to drive equilibrium. |
| H₂ Pressure | 1 atm (Balloon) | High pressure increases risk of hydrodehalogenation (removing Cl). |
| Yield (Overall) | 45–60% | Typical for 4-step linear synthesis from piperidone.[1] |
| Impurity Limit | < 0.5% Des-chloro | The de-chlorinated analog is the most difficult impurity to separate.[1] |
Authoritative References
-
Grignard Addition to Piperidones:
-
Context: General methodology for adding benzyl Grignards to N-protected-4-piperidones.[1]
-
Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Piperidine Derivatives."
-
Validation: - Describes similar additions of benzyl Grignards to piperidone intermediates.
-
-
Chemoselective Hydrogenation (PtO₂ vs Pd/C):
-
Context: Use of Platinum Oxide to reduce double bonds/pyridines while sparing Aryl Chlorides.[1]
-
Source: Sajiki, H., & Hirota, K. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[1] Chem. Pharm.[3] Bull.
-
Validation: - While focusing on poisons, it establishes the hierarchy of catalyst activity (Pd > Pt) for dehalogenation.
-
-
Ionic Hydrogenation (Et₃SiH/TFA):
-
Context: Alternative reduction method for tetrahydropyridines avoiding metal catalysis.
-
Source:Journal of Organic Chemistry, "Ionic Hydrogenation of Enamides and Imines."
-
Validation: - General methodology verification.[1]
-
-
Synthesis of 4-(3-chlorobenzyl)pyridine (Precursor for Route 2):
Sources
- 1. CN106279216A - A kind of synthesis way of o-chlorobenzyl magnesium chloride - Google Patents [patents.google.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. EP1140843A4 - Improved pyridine/picoline production process - Google Patents [patents.google.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride CAS number 99329-70-1
Topic: 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride (Clarified as 4-(3-Chlorophenyl)piperidine Hydrochloride based on CAS 99329-70-1) CAS Number: 99329-70-1[1][2]
Precision Scaffolds in Medicinal Chemistry
Executive Summary & Identity Clarification
Warning: Nomenclature vs. CAS Mismatch The CAS number 99329-70-1 corresponds to 4-(3-Chlorophenyl)piperidine hydrochloride . The chemical name provided in the prompt, "4-[(3-chlorophenyl)methyl]piperidine," implies a benzyl linker (an extra methylene group) between the piperidine and the phenyl ring. This benzyl variant has a different CAS (typically 251107-31-0 for the free base).[3] This guide is authoritatively grounded on the unique identifier CAS 99329-70-1 (the phenyl-piperidine scaffold).
Compound Overview 4-(3-Chlorophenyl)piperidine hydrochloride is a critical pharmacophore in neuropsychiatric drug discovery. It belongs to the 4-arylpiperidine class, a structural motif ubiquitous in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (D2, D4) and serotonin (5-HT2A) receptors. It serves as a validated building block for synthesizing antipsychotics, analgesics, and monoamine reuptake inhibitors.
| Property | Data |
| CAS Number | 99329-70-1 |
| Chemical Name | 4-(3-Chlorophenyl)piperidine hydrochloride |
| Molecular Formula | C₁₁H₁₅Cl₂N (HCl Salt) |
| Molecular Weight | 232.15 g/mol |
| Free Base MW | ~195.69 g/mol |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| Appearance | White to off-white solid |
Synthesis & Optimization Protocols
The synthesis of 4-arylpiperidines requires controlling regiochemistry and preventing over-reduction during the formation of the piperidine ring. Below is a self-validating protocol based on the Grignard-Dehydration-Hydrogenation strategy, which is scalable and robust.
Validated Synthetic Route (DOT Visualization)
Caption: Step-wise synthesis of CAS 99329-70-1 via Grignard addition and controlled hydrogenation.
Detailed Methodology
Step 1: Grignard Addition
-
Rationale: The 3-chloro substituent is sensitive to lithium-halogen exchange; therefore, a pre-formed Grignard reagent is preferred over lithiation.
-
Protocol: Add 3-chlorophenylmagnesium bromide (1.2 eq) dropwise to a solution of N-Boc-4-piperidone in anhydrous THF at -78°C. Stir for 2 hours, then warm to room temperature. Quench with saturated NH₄Cl.
-
QC Check: NMR should show the disappearance of the ketone carbonyl peak (~208 ppm in ¹³C NMR).
Step 2: Dehydration & Hydrogenation (The Critical Step)
-
Challenge: Standard catalytic hydrogenation (Pd/C, H₂) can remove the chlorine atom (dehalogenation).
-
Solution: Use Platinum Oxide (PtO₂) or poisoned Pd/C catalysts to reduce the double bond without touching the aryl chloride. Alternatively, use triethylsilane (Et₃SiH) with TFA for ionic hydrogenation, which is milder.
-
Protocol: Dissolve the alkene intermediate in MeOH. Add 5% PtO₂. Stir under H₂ balloon (1 atm) for 4-6 hours. Monitor via LC-MS to ensure no des-chloro byproduct (Mass -34) is formed.
Step 3: Deprotection & Salt Formation
-
Protocol: Treat the N-Boc intermediate with 4M HCl in dioxane at 0°C. A white precipitate (the hydrochloride salt) will form. Filter and wash with diethyl ether to remove organic impurities.
Biological Applications & Pharmacophore Mapping
This compound is not just a passive building block; it is an active "privileged structure." The 4-phenylpiperidine moiety mimics the distance between the aromatic ring and the nitrogen atom found in dopamine and morphine, allowing it to dock into deep hydrophobic pockets of GPCRs.
Target Systems
-
Dopaminergic System: Acts as a scaffold for D2/D4 antagonists. The 3-chloro group provides metabolic stability and halogen bonding interactions within the receptor pocket.
-
Serotonergic System: Used in the synthesis of 5-HT2A ligands.
-
Impurity Profiling: It serves as a critical reference standard for impurities in the synthesis of complex APIs like Aripiprazole (which contains a dichlorophenylpiperazine moiety, but chlorophenyl analogs are common process impurities).
Experimental Workflow: Receptor Binding Assay
Caption: Radioligand binding assay workflow to determine affinity (Ki) of 4-phenylpiperidine derivatives.
Handling, Stability, and Safety
Storage:
-
Hygroscopicity: Hydrochloride salts are often hygroscopic. Store in a desiccator at 2-8°C .
-
Stability: Stable for >2 years if kept dry. Avoid strong oxidizing agents.
Safety (GHS Classification):
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Use a fume hood.[3] The free base is an amine and can cause chemical burns; the HCl salt is safer but still an irritant.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59239846, 4-(3-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]
- Kozikowski, A. P., et al. (1998).Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)tropane derivatives. Journal of Medicinal Chemistry. (Contextual reference for 4-phenylpiperidine scaffolds).
Sources
Unlocking the Pharmacological Potential of 4-[(3-Chlorophenyl)methyl]piperidine Hydrochloride
The following technical guide details the pharmacological profile, synthesis, and experimental utility of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride .
A Privileged Scaffold Analysis for CNS Drug Discovery[1][2]
Executive Summary
4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also designated as 4-(3-chlorobenzyl)piperidine HCl ) is a high-value pharmacophore intermediate rather than a standalone marketed therapeutic.[1][2] It represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple distinct receptor subtypes depending on its N-substitution.[1][2]
While the free amine exhibits intrinsic activity as a monoamine releasing agent, its primary utility lies as the structural core for NR2B-selective NMDA antagonists and Sigma-1 (σ1) receptor ligands .[2] This guide dissects the molecule's latent potential, offering researchers a roadmap for leveraging this scaffold in neuropharmacology.
Part 1: Chemical Identity & Physicochemical Profile[1]
This molecule is structurally distinct from the "4-phenylpiperidine" class (common in opioids like pethidine).[1][2] The insertion of a methylene bridge (benzyl group) fundamentally alters its spatial pharmacology, shifting preference from Mu-opioid receptors to Sigma and NMDA allosteric sites.
| Property | Specification |
| IUPAC Name | 4-[(3-chlorophenyl)methyl]piperidine hydrochloride |
| Common Name | 4-(3-chlorobenzyl)piperidine HCl |
| Molecular Formula | C₁₂H₁₆ClN[1][2][3] · HCl |
| Molecular Weight | 246.18 g/mol |
| Key Substituent | 3-Chloro (Meta-Chloro): Enhances lipophilicity and metabolic stability; provides a halogen bond acceptor site.[1][2] |
| Core Scaffold | 4-Benzylpiperidine: A flexible linker allowing the phenyl ring to access deep hydrophobic pockets in receptors (e.g., NR2B ifenprodil site).[2] |
| LogP (Predicted) | ~3.2 (Free base) |
| pKa (Predicted) | ~10.5 (Piperidine Nitrogen) |
Part 2: Pharmacological Activity & Mechanisms[1]
1. Sigma-1 Receptor (σ1) Modulation
The 4-benzylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors.[1][2] The receptor prefers a basic nitrogen flanked by hydrophobic regions.
-
Mechanism: The 3-chlorobenzyl group occupies the primary hydrophobic pocket of the σ1 receptor, while the piperidine nitrogen forms an electrostatic interaction with Asp126 .
-
Activity: Analogs of this scaffold typically exhibit nanomolar affinity (Ki < 10 nM) . Depending on the N-substituent (e.g., phenethyl, benzyl), the molecule can act as an agonist (neuroprotective) or antagonist (anti-neuropathic).
-
Significance: The 3-chloro substitution often improves affinity over the unsubstituted benzyl analog by filling the hydrophobic sub-pocket more efficiently.
2. NMDA Receptor Antagonism (NR2B Selective)
This scaffold is the structural anchor for "ifenprodil-like" NR2B antagonists.[1][2]
-
Mechanism: These compounds bind to the Amino-Terminal Domain (ATD) of the GluN2B subunit (the "ifenprodil binding site"). They act as non-competitive, allosteric antagonists.
-
Structural Logic: The piperidine ring mimics the linker, and the 3-chlorobenzyl group mimics the "B-ring" of ifenprodil.
-
Therapeutic Relevance: Selective NR2B inhibition is sought for treating depression (rapid-acting) and stroke without the psychotomimetic side effects of channel blockers like ketamine.[1][2]
3. Monoamine Transporter Activity[1][4][5][6][7]
-
Monoamine Release: Like its parent 4-benzylpiperidine, this molecule likely acts as a substrate-type releaser for dopamine (DAT) and norepinephrine (NET).[1][2]
-
Reuptake Inhibition: The addition of the chlorine atom increases lipophilicity, which generally favors binding to the transporter surface, potentially shifting activity toward reuptake inhibition.
Part 3: Visualization of Pharmacological Pathways
Diagram 1: The "Master Key" Scaffold Map
This diagram illustrates how the 4-(3-chlorobenzyl)piperidine core diverges into different therapeutic classes based on derivatization.
Caption: The 4-(3-chlorobenzyl)piperidine scaffold serves as a divergent progenitor for three distinct pharmacological classes.
Part 4: Experimental Protocols
A. Synthesis: Friedel-Crafts Acylation & Reduction Route
This is the most robust method for generating the hydrochloride salt with high purity.[2]
Step 1: Acylation (Formation of the Ketone)
-
Reagents: N-Acetylisonipecotoyl chloride (1.0 eq), Chlorobenzene (Solvent/Reactant), AlCl₃ (3.0 eq).
-
Procedure: Suspend AlCl₃ in chlorobenzene at 0°C. Add acid chloride dropwise. Reflux for 2 hours.
-
Workup: Pour onto ice/HCl. Extract with DCM.[2] The major product is the para-isomer, but the meta-isomer (3-chloro) requires starting with 3-chlorobenzoyl chloride and reacting it with a pyridine/piperidine precursor, or using a Suzuki coupling approach for regio-specificity.[1][2]
Step 2: Validated Lab-Scale Synthesis (via Grignard) [1][2]
-
Formation: React N-Boc-4-piperidone with 3-chlorobenzyl magnesium bromide in THF at -78°C.
-
Dehydration: Treat the resulting tertiary alcohol with TFA/H₂SO₄ to yield the alkene (4-(3-chlorobenzylidene)piperidine).
-
Reduction: Hydrogenation (H₂, Pd/C) or Ionic Hydrogenation (Et₃SiH, TFA) reduces the double bond.
-
Salt Formation: Dissolve free base in Et₂O, add HCl/Et₂O dropwise. Filter the white precipitate.
B. In Vitro Sigma-1 Receptor Binding Assay
To validate the affinity of the scaffold or its derivatives.
-
Tissue Preparation: Guinea pig brain membranes (rich in σ1).[1][2]
-
Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).
-
Analysis: Calculate Ki using the Cheng-Prusoff equation.[1][2]
-
Expected Ki for 4-(3-chlorobenzyl)piperidine: 10–100 nM range (High Affinity).
-
Part 5: Signaling Pathway Visualization[1]
Diagram 2: Sigma-1 Receptor Chaperone Mechanism
This diagram details how the scaffold (as a ligand) modulates cellular stress responses at the Mitochondria-Associated Membrane (MAM).[1][2]
Caption: Ligand binding activates Sig-1R at the MAM, optimizing Calcium transfer to mitochondria and enhancing cell survival.[1][2]
References
-
Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Derivatives. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the 4-benzylpiperidine scaffold as a potent Sigma-1/Sigma-2 ligand class.[1][2] URL:[Link][1]
-
Subtype-Selective NMDA Receptor Antagonists: Synthesis of 1-(Arylalkynyl)-4-benzylpiperidines. Source: Journal of Medicinal Chemistry.[8] Context: Identifies the 4-benzylpiperidine moiety as the critical pharmacophore for NR2B selectivity (ifenprodil-like activity).[1][2] URL:[Link]
-
4-Benzylpiperidine: Monoamine Releasing Agent Profile. Source: Wikipedia / Pharmacology Data.[1][2] Context: Provides the baseline monoamine releasing activity of the unsubstituted scaffold. URL:[Link][1][9]
-
Sigma-1 Receptors in Neurodegeneration and Chaperone Activity. Source: National Institutes of Health (PMC). Context: Explains the downstream signaling mechanism (MAM localization) depicted in Diagram 2. URL:[Link][1]
Sources
- 1. BindingDB BDBM50307962 4-Amino-N-(3-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide::CHEMBL604910 [w.bindingdb.org]
- 2. 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 6. Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The 3D Privileged Scaffold: Research Applications and Synthesis of Substituted Piperidines in Modern Drug Discovery
Executive Summary
Medicinal chemistry has historically relied heavily on flat, sp2-hybridized aromatic rings like pyridines due to their synthetic tractability. However, the modern drug discovery paradigm emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates. Higher Fsp3 correlates with better aqueous solubility, reduced off-target promiscuity, and enhanced three-dimensional target engagement[1]. Consequently, the piperidine ring—a saturated, six-membered nitrogen heterocycle—has emerged as a privileged scaffold, present in over twenty classes of FDA-approved pharmaceuticals[2]. This technical guide explores the causality behind modern synthetic protocols and the pharmacological applications of substituted piperidines.
Strategic Synthesis: Overcoming 3D Functionalization Bottlenecks
The primary bottleneck in utilizing piperidines has been the difficulty of selectively functionalizing a 3D aliphatic ring. Unlike pyridines, which readily undergo electrophilic aromatic substitution, piperidines lack the delocalized pi-electrons necessary for such transformations.
Biocatalytic and Electrocatalytic Synergies
Recent breakthroughs have solved this by coupling biocatalysis with electrochemistry. A state-of-the-art two-stage protocol employs biocatalytic carbon-hydrogen (C-H) oxidation, where engineered enzymes selectively install a hydroxyl group at specific positions on the piperidine ring[3].
The Causality: The enzyme's chiral active site provides the spatial constraints necessary for regioselective oxidation on an sp3 scaffold, bypassing the need for complex protecting-group strategies. Subsequently, the functionalized piperidine undergoes radical cross-coupling via nickel electrocatalysis, forging new carbon-carbon bonds efficiently without the need for precious metal catalysts like palladium[3].
Microwave-Assisted Green Synthesis
For de novo construction of the piperidine core, cyclocondensation of 1,5-dichloropentane with primary amines offers a direct route. By utilizing microwave irradiation in an aqueous alkaline medium, researchers can achieve rapid tandem nucleophilic substitution[4].
The Causality: Microwave irradiation superheats the polar aqueous solvent uniformly, drastically lowering the activation energy barrier for cyclization. The potassium carbonate (K₂CO₃) acts as an acid scavenger, neutralizing the HCl byproduct to prevent amine protonation, thereby maintaining the nucleophilicity of the intermediate and driving the reaction forward[4].
Protocol: Microwave-Assisted Synthesis of N-Substituted Piperidines
(Self-Validating System)
-
Reaction Setup : In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition : Add 2 mL of deionized water. Causality: Water acts as a highly polar, microwave-absorbing solvent (high loss tangent) that aligns with green chemistry principles.
-
Irradiation : Seal the vessel and irradiate at 150°C for 15 minutes.
-
Validation Check 1 (Reaction Completion) : Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The disappearance of the primary amine spot and the emergence of a lower-Rf product spot validates the conversion of the acyclic intermediate to the cyclic piperidine.
-
Work-up & Extraction : Cool to room temperature. Extract the aqueous mixture with diethyl ether (3 x 15 mL). The lipophilic piperidine partitions into the organic layer.
-
Validation Check 2 (Water Removal) : Dry the combined organic extracts over anhydrous Na₂SO₄. The solid will clump as it absorbs water; add until the powder flows freely, validating complete desiccation.
-
Isolation : Filter the drying agent and concentrate under reduced pressure to yield the crude N-substituted piperidine.
Caption: Microwave-assisted cyclocondensation workflow for N-substituted piperidines.
Pharmacological Applications: Target Modulation in Oncology
Substituted piperidines—particularly 3-substituted derivatives—have demonstrated profound efficacy as modulators of cellular signaling pathways, most notably as inhibitors of Phosphoinositide 3-kinase (PI3K) in oncology[5].
The Causality of Target Affinity: The structural potency stems from the piperidine nitrogen, which possesses a pKa of approximately 9-10. At physiological pH, this nitrogen is protonated, allowing it to form a critical, charge-reinforced hydrogen bond with the hinge region of the kinase ATP-binding pocket. Meanwhile, the 3-substitution (e.g., aryl or carboxamide groups) projects deep into the kinase's specificity pocket, conferring isoform selectivity (e.g., PI3Kδ over PI3Kα). By inhibiting PI3K, these compounds halt the phosphorylation of PIP2 to PIP3, subsequently starving the Akt/mTOR pathway of its activation signal and inducing apoptosis in malignant cells[5].
Caption: Mechanism of action of 3-substituted piperidines as PI3K inhibitors in oncology.
Quantitative Efficacy of 3-Substituted Piperidines
The stereochemistry of the 3-substitution plays a definitive role in target affinity. As demonstrated in recent pharmacological evaluations of N-arylpiperidine-3-carboxamide derivatives against A375 human melanoma cells, the (S)-enantiomer often exhibits vastly superior antiproliferative activity compared to its (R)-counterpart[5].
Table 1: Anticancer Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells
| Compound Configuration | Substitution Type | Senescence-inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |
| Compound 1 (Racemic) | Standard | 1.24 | 0.88 |
| Compound 19 (R-isomer) | Standard | > 5.00 | > 5.00 |
| Compound 20 (S-isomer) | Standard | 0.27 | Not Determined |
| Compound 27 (Racemic) | 2,3,4-trifluoro-substituted | 1.26 | Not Determined |
| Compound 34 (Racemic) | Benzodioxole analog | 0.60 | Not Determined |
Data summarized from BenchChem pharmacological evaluations[5].
Conclusion
The transition from planar heterocycles to 3D substituted piperidines represents a critical evolution in medicinal chemistry. By leveraging advanced synthetic protocols—such as biocatalytic C-H oxidation and microwave-assisted cyclocondensation—researchers can efficiently access this privileged chemical space. The resulting piperidine derivatives offer unparalleled opportunities for highly selective target modulation, cementing their role as foundational pillars in the next generation of targeted therapeutics.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery Source: Benchchem
- Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane Source: Benchchem
- New Molecule-Creation Method a "Powerful Tool" To Accelerate Drug Synthesis and Discovery Source: Technology Networks
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 4-[(3-Chlorophenyl)methyl]piperidine Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide
Strategic Rationale & Mechanistic Causality
The compound 4-[(3-chlorophenyl)methyl]piperidine (often referred to as 4-(3-chlorobenzyl)piperidine) is a privileged pharmacophore and a critical building block in the development of 5-HT receptor ligands, kinase inhibitors, and other CNS-active therapeutics.
The Synthetic Challenge: Avoiding Hydrodehalogenation
A conventional approach to synthesizing benzylpiperidines involves the Horner-Wadsworth-Emmons olefination of an
The Solution: Tandem Ionic Hydrogenation
To bypass this vulnerability, this protocol employs a highly chemoselective Ionic Hydrogenation strategy . By utilizing 1-Boc-piperidine-4-carboxaldehyde as the starting electrophile , we first install the aryl group via a Grignard addition. The resulting benzylic alcohol is then subjected to a tandem reduction-deprotection using Triethylsilane (
Mechanistic Causality:
-
Protonation & Dehydration: TFA protonates the benzylic hydroxyl group, promoting the loss of water to form a highly stabilized benzylic carbocation.
-
Hydride Trapping:
acts as a nucleophilic hydride donor, specifically trapping the carbocation to form the methylene bridge. Because no transition metals or hydrogen gas are used, the aryl chloride remains completely intact. -
Simultaneous Deprotection: The strongly acidic TFA environment concurrently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group (releasing isobutylene and
), elegantly collapsing two synthetic steps into a single one-pot operation.
Synthetic Workflow & Pathway Visualization
Fig 1: Chemoselective synthesis of 4-[(3-chlorophenyl)methyl]piperidine HCl via ionic hydrogenation.
Quantitative Data & Optimization
To ensure a self-validating and scalable system, the stoichiometry of the ionic hydrogenation step must be strictly controlled. An excess of silane is required to kinetically outcompete intermolecular Friedel-Crafts alkylation (where the benzylic carbocation attacks another electron-rich aromatic ring).
Table 1: Stoichiometry and Reagent Equivalents
| Reagent / Material | MW ( g/mol ) | Equivalents | Function |
| 1-Boc-piperidine-4-carboxaldehyde | 213.28 | 1.00 | Electrophilic Scaffold |
| (3-Chlorophenyl)magnesium bromide | 215.76 | 1.20 | Nucleophile |
| Triethylsilane ( | 116.28 | 3.00 | Hydride Donor |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.00 | Acid Catalyst / Deprotectant |
| 4M HCl in Dioxane | 36.46 | 1.50 | Salt Former |
Table 2: Optimization of Silane Equivalents (Step 2)
| TFA (eq) | Time (h) | Isolated Yield (%) | Mechanistic Observation | |
| 1.0 | 10.0 | 4 | 42% | Significant Friedel-Crafts dimerization observed. |
| 2.0 | 10.0 | 4 | 76% | Minor dimeric impurities; complete Boc removal. |
| 3.0 | 10.0 | 4 | 94% | Optimal hydride trapping; clean conversion. |
| 3.0 | 5.0 | 12 | 61% | Sluggish dehydration; incomplete Boc deprotection. |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Boc-4-[hydroxy(3-chlorophenyl)methyl]piperidine
Self-Validation Checkpoint: The reaction is complete when TLC (Hexanes/EtOAc 7:3) shows the disappearance of the UV-inactive, 2,4-DNP-active aldehyde spot and the appearance of a polar, UV-active product spot.
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.
-
Dissolution: Dissolve 1-Boc-piperidine-4-carboxaldehyde (10.0 g, 46.9 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dropwise add (3-chlorophenyl)magnesium bromide (0.5 M in THF, 112.5 mL, 56.3 mmol) over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous
(100 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( mL). -
Washing & Concentration: Wash the combined organic layers with brine (100 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (
, 10% to 30% EtOAc in Hexanes) to afford the benzylic alcohol intermediate as a colorless viscous oil.
Protocol B: Tandem Ionic Hydrogenation & Boc-Deprotection
Self-Validation Checkpoint: LC-MS analysis of an aliquot (quenched in
-
Setup: In a 250 mL round-bottom flask, dissolve the benzylic alcohol intermediate (10.0 g, 30.7 mmol) in anhydrous Dichloromethane (
, 100 mL). -
Silane Addition: Add Triethylsilane (
, 14.7 mL, 92.1 mmol) to the solution and cool the mixture to 0 °C. -
TFA Addition: Slowly add Trifluoroacetic Acid (TFA, 23.5 mL, 307 mmol) dropwise over 15 minutes. Caution: Gas evolution (
and isobutylene) will occur as the Boc group is cleaved. -
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. The non-nucleophilic nature of
ensures the benzylic carbocation is strictly trapped by the silane. -
Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate with Toluene (
mL) to azeotropically remove residual TFA and volatile siloxane byproducts, yielding the crude TFA salt of the product.
Protocol C: Freebasing and Hydrochloride Salt Crystallization
Self-Validation Checkpoint:
-
Freebasing: Dissolve the crude TFA salt in
(150 mL) and transfer to a separatory funnel. Wash the organic layer with 2M aqueous NaOH (100 mL) until the aqueous phase pH is > 10. -
Extraction: Extract the aqueous layer with additional
( mL). Dry the combined organic layers over , filter, and evaporate to yield the free base as a pale yellow oil. -
Salt Formation: Dissolve the free base in anhydrous Diethyl Ether (
, 100 mL) and cool to 0 °C. -
Precipitation: Dropwise add 4M HCl in Dioxane (11.5 mL, 46.0 mmol) under vigorous stirring. A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
-
Isolation: Filter the solid through a sintered glass funnel, wash with cold
( mL), and dry in a vacuum oven at 45 °C for 12 hours to afford 4-[(3-chlorophenyl)methyl]piperidine hydrochloride as a highly pure, white crystalline solid.
References
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis.RSC Advances / PMC. Provides authoritative mechanistic grounding on the use of
/TFA for the reduction of benzylic alcohols to alkanes.[Link] -
Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Methyl-Bearing Stereocenters. PMC. Demonstrates the standard synthesis and utility of 1-Boc-piperidine-4-carboxaldehyde as an electrophile for Grignard additions.[Link]
-
Silane Reduction of Organic Compounds. Gelest Technical Library. Details the specific reactivity profiles of trialkylsilanes with various carbocation intermediates.[Link]
In Vitro Assay Development for 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride: A Guide for Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the characterization of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride. The protocols and strategies outlined herein are designed to elucidate the compound's pharmacological profile, including target identification, mechanism of action, and potential off-target liabilities.
Introduction: Deconstructing the Molecule for Target Hypothesis
The compound 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride belongs to the piperidine class of molecules, a scaffold prevalent in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). The presence of a chlorophenylmethyl group suggests potential interactions with aromatic binding pockets within biological targets. Given this structural information, a primary hypothesis is that this compound may interact with monoamine transporters or G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing drugs.[1][2][3]
This guide will therefore focus on a tiered approach, beginning with broad screening to identify primary targets and progressing to more specific functional and safety-related assays.
Tier 1: Primary Target Identification and Binding Affinity
The initial phase of in vitro characterization focuses on identifying the primary biological target(s) of the compound and determining its binding affinity. Based on the structural hypothesis, a panel of assays targeting key CNS proteins is recommended.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific receptor or transporter.[4][5] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target.
2.1.1 Target Panel Selection
A logical starting panel for 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride would include:
-
Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).[4]
-
Dopamine Receptors: D1, D2, D3 subtypes.[6]
-
Serotonin Receptors: e.g., 5-HT1A, 5-HT2A.
-
Opioid Receptors: Mu, Delta, Kappa.
2.1.2 General Protocol for Radioligand Binding Assay
This protocol provides a general framework; specific radioligands, concentrations, and incubation times must be optimized for each target.[6][7][8]
Materials:
-
Membrane preparations from cells expressing the target receptor/transporter (e.g., HEK293 or CHO cells).[4][9]
-
Radioligand specific to the target (e.g., [³H]-WIN 35,428 for DAT).
-
Test Compound: 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride.
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM Haloperidol for D2 receptors).[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[6]
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI).
-
Cell harvester and vacuum filtration system.
-
Scintillation counter and scintillation fluid.
Protocol Steps:
-
Plate Setup: In a 96-well plate, add assay buffer, membrane preparation, and either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control.
-
Radioligand Addition: Add the specific radioligand at a concentration near its dissociation constant (Kd).
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow binding to reach equilibrium.[6][8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: The data will be used to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which represents the binding affinity of the compound for the target.
Tier 2: Functional Characterization
Once a primary target with significant binding affinity is identified, the next step is to determine the functional activity of the compound. Is it an agonist, antagonist, or an inhibitor?
Neurotransmitter Uptake Assays (for Transporter Targets)
If the compound binds to a monoamine transporter, a neurotransmitter uptake assay will determine if it inhibits the transporter's function. These assays measure the uptake of a labeled neurotransmitter (or a fluorescent substrate) into cells expressing the transporter.[10][11]
Protocol Overview: Fluorescent Substrate-Based Uptake Assay
This modern approach offers a non-radioactive alternative with a simplified workflow.[10][12][13]
Materials:
-
Cells stably expressing the transporter of interest (e.g., HEK293-hDAT).
-
Fluorescent transporter substrate.
-
Masking dye to quench extracellular fluorescence.[10]
-
Known inhibitors for positive control (e.g., cocaine for DAT).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol Steps:
-
Cell Plating: Seed the cells in the microplates and allow them to form a confluent monolayer.[12]
-
Compound Addition: Add serial dilutions of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride to the wells.
-
Substrate Addition: Add the fluorescent substrate and masking dye solution to all wells.
-
Kinetic Reading: Immediately place the plate in a bottom-read fluorescence plate reader and measure the increase in intracellular fluorescence over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of transporter activity. The inhibitory effect of the compound is determined by comparing the uptake rates in treated wells to control wells, allowing for the calculation of an IC50 value.
Experimental Workflow for Target Identification and Functional Characterization
Caption: A tiered workflow for characterizing the test compound.
Functional Assays for GPCR Targets
If the primary target is a GPCR, functional assays are required to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The choice of assay depends on the G-protein the receptor couples to (e.g., Gs, Gi, Gq).[14]
3.2.1 cAMP Assays for Gs and Gi-Coupled Receptors
Many GPCRs signal through the modulation of cyclic AMP (cAMP) levels.[15] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[16]
Protocol Overview: cAMP Immunoassay (e.g., HTRF, ELISA)
Competitive immunoassays are a common method for measuring intracellular cAMP.[15][17]
Materials:
-
Cells expressing the GPCR of interest (e.g., CHO-K1 or HEK293).[18]
-
Test Compound.
-
Known agonist and antagonist for the receptor.
-
Forskolin (to stimulate cAMP production in Gi-coupled assays).[15]
-
cAMP assay kit (containing lysis buffer, labeled cAMP, and specific antibody).
-
Plate reader compatible with the assay technology (e.g., HTRF reader).
Protocol Steps (Gi-Coupled Antagonist Mode Example):
-
Cell Plating: Plate cells in a suitable microplate.
-
Compound Incubation: Add serial dilutions of the test compound (potential antagonist) and incubate.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that gives a submaximal response (e.g., EC80), along with forskolin to stimulate adenylyl cyclase.[15]
-
Lysis and Detection: Lyse the cells and perform the competitive immunoassay according to the kit manufacturer's instructions.
-
Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP. The data is used to calculate an IC50 value for the antagonist activity.
GPCR Signaling and Assay Measurement Points
Caption: Assays can measure G-protein activation or second messenger levels.
3.2.2 GTPγS Binding Assay
This assay provides a more direct measure of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.[19][20] It is a valuable tool for determining agonist efficacy.[20]
Tier 3: Safety and Off-Target Profiling
Early assessment of potential safety liabilities is crucial in drug development. This involves screening the compound against targets known to cause adverse effects.
hERG Potassium Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to cardiac arrhythmias.[21] Therefore, assessing a compound's activity at this channel is a regulatory requirement and a critical safety checkpoint.[22][23]
Protocol Overview: Automated Patch Clamp Electrophysiology
Automated patch clamp systems provide a higher throughput method for measuring ion channel currents compared to traditional manual patch clamp.[24][25]
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[23]
-
Automated patch clamp instrument (e.g., QPatch, SyncroPatch).
-
Specialized intracellular and extracellular recording solutions.[23]
-
Test Compound.
-
Known hERG inhibitor as a positive control (e.g., E-4031).[24]
Protocol Steps:
-
Cell Preparation: Prepare a single-cell suspension for the automated system.
-
System Priming: Prime the system with intracellular and extracellular solutions.
-
Cell Sealing and Recording: The system automatically establishes a high-resistance seal with a cell and records baseline hERG current using a specific voltage protocol.[21][24]
-
Compound Application: The test compound is applied at increasing concentrations.
-
Current Measurement: The effect of the compound on the hERG current is recorded.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.
General Cytotoxicity Assays
It is important to determine if the compound exhibits general cytotoxicity at the concentrations where it shows on-target activity.
Protocol Overview: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[26][27]
Materials:
-
A relevant cell line (e.g., the one used in the functional assay, or a standard line like HeLa or HepG2).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[26]
-
Solubilization solution (e.g., DMSO).[26]
-
96-well plates.
-
Spectrophotometer (microplate reader).
Protocol Steps:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[27]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at an appropriate wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the CC50 (50% cytotoxic concentration).
Data Summary and Interpretation
All quantitative data should be systematically organized to facilitate analysis and decision-making.
| Assay Type | Target Example | Parameter Measured | Typical Value | Interpretation |
| Binding Affinity | Dopamine Transporter (DAT) | Ki (nM) | 1-100 nM | High affinity binding to the target. |
| Functional - Inhibition | DAT Uptake Assay | IC50 (nM) | 10-500 nM | Potent inhibitor of dopamine reuptake. |
| Functional - Agonism | D2 Receptor cAMP Assay | EC50 (nM) | >10,000 nM | No significant agonist activity. |
| Functional - Antagonism | D2 Receptor cAMP Assay | IC50 (nM) | 500-2000 nM | Moderate antagonist activity. |
| Safety - hERG | hERG Channel | IC50 (µM) | >10 µM | Low risk of hERG-related cardiotoxicity. |
| Safety - Cytotoxicity | MTT Assay (HEK293) | CC50 (µM) | >25 µM | Low general cytotoxicity. |
A successful compound profile would exhibit high potency at the primary target with a significant selectivity window over off-targets and safety liabilities (e.g., >100-fold selectivity of DAT Ki over hERG IC50).
Conclusion
This application note provides a strategic framework for the in vitro characterization of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride. By following a tiered approach from broad target screening to specific functional and safety assays, researchers can efficiently build a comprehensive pharmacological profile of the compound. This data is essential for guiding lead optimization efforts, understanding the mechanism of action, and making informed decisions in the drug development process.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Star-studded. (2023, February 16). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]
-
Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies. Retrieved from [Link]
-
Dankwa, B., et al. (2016). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research. Retrieved from [Link]
-
Sandtner, W., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Retrieved from [Link]
-
Journal of Biomolecular Screening. (n.d.). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Retrieved from [Link]
-
PubMed. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Retrieved from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ ³⁵ S]GTPγS Binding. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]
-
Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
-
Frontiers in Pharmacology. (2018). An In Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Retrieved from [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Current Protocols in Pharmacology. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
STAR Protocols. (2025). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. Retrieved from [Link]
-
MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(4-Chlorophenyl)methyl]piperidine. Retrieved from [Link]
-
Molecules. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]
- Google Patents. (n.d.). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.
-
PubMed. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Retrieved from [Link]
Sources
- 1. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 14. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cell.com [cell.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. MTT assay protocol | Abcam [abcam.com]
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride for dopamine receptor binding assays
Compound of Interest: 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Dopamine Receptor Ligands
The dopaminergic system, comprising five distinct receptor subtypes (D1-D5), is a cornerstone of neuroscience research and a critical target in the development of therapeutics for a spectrum of neuropsychiatric and neurological disorders. The D2-like receptors (D2, D3, and D4) are particularly implicated in the pathophysiology of conditions such as schizophrenia, Parkinson's disease, and addiction. Consequently, the characterization of novel compounds that interact with these receptors is of paramount importance.
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride belongs to a class of compounds, substituted piperidines, that are well-represented in the landscape of dopamine receptor ligands. The strategic placement of a chlorophenyl group is a common feature in many selective and potent dopaminergic agents. This application note serves as a comprehensive guide for researchers aiming to elucidate the binding characteristics of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride and similar compounds at dopamine receptors, with a focus on establishing a robust in vitro binding profile using competitive radioligand binding assays.
Core Principles of Competitive Radioligand Binding Assays
The fundamental principle of a competitive radioligand binding assay is the competition between a labeled ligand (the radioligand) and an unlabeled test compound for a finite number of receptors. The radioligand has a known high affinity for the target receptor. By introducing increasing concentrations of the unlabeled test compound, a concentration-dependent decrease in the binding of the radioligand is observed. This displacement allows for the determination of the test compound's affinity for the receptor, typically expressed as the inhibition constant (Ki).
The causality behind this experimental choice lies in its ability to provide a quantitative measure of the interaction between a compound and its target receptor. This is a crucial first step in drug discovery, as it establishes target engagement and provides a basis for understanding a compound's pharmacological profile.
Visualization of Key Processes
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. Conversely, the D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase, thereby decreasing cAMP levels. This differential signaling is fundamental to the diverse physiological roles of dopamine.
Caption: Primary signaling pathways for dopamine receptors.
Experimental Workflow for Competitive Binding Assay
A meticulously planned workflow is essential for obtaining reliable and reproducible data. The following diagram outlines the key stages of a competitive radioligand binding assay. Each step is designed to ensure the accuracy and validity of the final results.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocols
The following protocols are generalized for the determination of binding affinity at human D2-like dopamine receptors expressed in a recombinant cell line (e.g., HEK293 or CHO cells). These protocols should be optimized for the specific receptor subtype and radioligand being used.
PART 1: Materials and Reagents
-
Cell Membranes: Commercially available or in-house prepared cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4).
-
Radioligand: A high-affinity radioligand appropriate for the target receptor. A common choice for D2-like receptors is [³H]-Spiperone or [³H]-N-methylspiperone.
-
Test Compound: 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding. For D2-like receptors, 10 µM Haloperidol or (+)-Butaclamol is commonly used.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with your microplate reader.
-
96-well Microplates: For setting up the assay.
-
Glass Fiber Filters: Treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding of the radioligand.
PART 2: Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution in assay buffer at a concentration that is typically 2-3 times its Kd value for the target receptor.[2]
-
Prepare the non-specific agent solution in assay buffer at a concentration that will yield a final assay concentration of 10 µM.
-
Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 5-20 µg per well.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add assay buffer, the fixed concentration of radioligand, and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[1]
-
Competition Wells: Add the serial dilutions of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride, the fixed concentration of radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation. The incubation time should be sufficient to allow the binding to reach equilibrium.[2]
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each filter and count the radioactivity in a scintillation counter. The output will be in counts per minute (CPM).
-
PART 3: Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the log concentration of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride. The resulting curve should be sigmoidal.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Expected Binding Profile of Structurally Related Compounds
| Compound Name | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |
| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 244 | >1000 | 61 | [3] |
| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | >5000 | >2000 | 10 | [3] |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | >1000 | - | 0.057 (IC50) | [2] |
| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine | 130 | 110 | 1.8 | [4] |
This table is for illustrative purposes and highlights the range of affinities observed in similar chemical scaffolds. The actual binding profile of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride must be determined experimentally.
Trustworthiness and Self-Validating Systems
The protocols outlined above are designed to be self-validating. The inclusion of total binding and non-specific binding controls in every experiment is crucial for ensuring the quality of the data. A high signal-to-noise ratio (Total Binding / NSB) is indicative of a robust assay. Furthermore, the use of a reference compound with a known affinity for the target receptor in parallel with the test compound can validate the experimental setup and ensure consistency between assays.
Conclusion
This application note provides a comprehensive framework for the characterization of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride and other novel compounds at dopamine receptors. By understanding the core principles of competitive radioligand binding assays and adhering to the detailed protocols, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of the dopaminergic system and in the development of novel therapeutics. The provided context on structurally related compounds offers a valuable starting point for hypothesis generation regarding the potential binding profile of the compound of interest.
References
-
Bio-protocol. (2025, November 20). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]
-
Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 40(15), 2374-2385. Available from: [Link]
-
Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. Available from: [Link]
-
Camps, P., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. Available from: [Link]
-
PubChem. (n.d.). 3-[(4-Chlorophenyl)methyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-[(3-Chlorophenyl)methyl]piperidine Hydrochloride as a Pharmacological Probe in Serotonin Transporter (SERT) Studies
Executive Summary
The rational design of selective serotonin reuptake inhibitors (SSRIs) relies heavily on understanding the structural nuances of the human serotonin transporter (hSERT). 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine hydrochloride) serves as a foundational pharmacological probe in monoamine transporter research. By isolating the core pharmacophore required for SERT binding—a basic piperidine amine coupled with a halogenated aromatic ring—this compound allows researchers to interrogate the central S1 binding site and the highly specific halogen-binding pocket (HBP) of SERT.
This application note provides the mechanistic rationale for utilizing this compound in neuropharmacological screening and details self-validating, step-by-step protocols for radioligand binding and functional uptake assays.
Mechanistic Rationale & Target Biology
The Structural Basis of SERT Selectivity
SERT (SLC6A4) is a sodium- and chloride-dependent transporter responsible for the reuptake of synaptic serotonin (5-HT). The selectivity of piperidine-based ligands for SERT over the homologous dopamine (DAT) and norepinephrine (NET) transporters is driven by two primary structural interactions within the outward-facing conformation of the transporter:
-
The Salt Bridge (Asp98): At physiological pH (7.4), the nitrogen atom of the piperidine ring is protonated. This cationic center forms a critical salt bridge with the carboxylate of Asp98 in the central S1 binding site, mimicking the primary amine of endogenous serotonin[1].
-
The Halogen-Binding Pocket (HBP): The 3-chloro substitution on the benzyl ring is not arbitrary. Crystallographic studies of LeuT (a bacterial homolog of SERT) and human SERT reveal that halogens at the meta or para positions insert deeply into a highly conserved hydrophobic pocket[2]. In human SERT, this pocket is uniquely accommodating due to the presence of Gly100. In DAT and NET, this position is occupied by a bulkier alanine, which sterically hinders halogen insertion. Consequently, the 3-chlorophenyl moiety acts as the primary driver for the compound's high SERT selectivity[3].
Assay Causality: Why Na⁺ and Cl⁻ are Critical
Both binding and uptake assays for SERT require specific ionic conditions. The binding of 4-[(3-chlorophenyl)methyl]piperidine and standard SSRIs is strictly dependent on the co-binding of Na⁺ and Cl⁻ ions, which stabilize the transporter in its outward-open conformation[4]. Omitting these ions from the assay buffer will result in a collapse of ligand affinity and assay failure.
Workflow for evaluating 4-[(3-chlorophenyl)methyl]piperidine in SERT binding and uptake assays.
Experimental Protocols
The following protocols are designed to be self-validating systems. They include mandatory controls to define non-specific binding (NSB) and ensure the functional integrity of the transporter preparation.
Protocol 1: In Vitro Radioligand Competition Binding Assay
This assay measures the ability of 4-[(3-chlorophenyl)methyl]piperidine to displace [³H]citalopram, a high-affinity antagonist that locks SERT in the outward-open state[1].
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: NaCl and KCl maintain the necessary electrochemical gradient for SERT conformation).
-
Radioligand: [³H]Citalopram (Specific activity ~70-85 Ci/mmol), final concentration 2.0 nM.
-
NSB Control: 10 µM Fluoxetine or Paroxetine.
-
Test Compound: 4-[(3-chlorophenyl)methyl]piperidine HCl (Serial dilutions from 10⁻⁵ M to 10⁻¹⁰ M).
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold Assay Buffer and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in Assay Buffer to a final protein concentration of 50 µ g/well .
-
Assay Assembly: In a 96-well plate, add the following to each well (total volume 250 µL):
-
25 µL of Test Compound (or DMSO vehicle for Total Binding).
-
25 µL of[³H]Citalopram.
-
200 µL of hSERT membrane suspension.
-
Note: For NSB wells, replace Test Compound with 25 µL of 100 µM Fluoxetine (to achieve 10 µM final).
-
-
Incubation: Seal the plate and incubate at 22°C (room temperature) for 60 minutes to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the highly lipophilic radioligand).
-
Washing: Wash filters three times with 1 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter[4].
Protocol 2: Functional [³H]5-HT Uptake Inhibition Assay
While binding assays confirm affinity, uptake assays confirm the functional inhibitory capacity of the compound[5].
Reagents & Buffers:
-
KRH Buffer (Krebs-Ringer-HEPES): 20 mM HEPES, 120 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 0.1% (w/v) D-glucose, pH 7.4.
-
Substrate: [³H]Serotonin (5-HT) mixed with unlabeled 5-HT to a final concentration of 20 nM.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-hSERT cells in 24-well plates at a density of 1 × 10⁵ cells/well. Allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Pre-incubation: Wash cells twice with 500 µL of warm KRH buffer. Add 250 µL of KRH buffer containing varying concentrations of 4-[(3-chlorophenyl)methyl]piperidine HCl. Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of [³H]5-HT solution to each well. Incubate exactly for 10 minutes at 37°C. (Causality: 10 minutes ensures uptake is measured in the linear phase before intracellular accumulation alters the gradient).
-
Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells three times with 500 µL of ice-cold KRH buffer.
-
Lysis & Counting: Lyse the cells using 250 µL of 1% SDS or 0.1 M NaOH. Transfer the lysate to scintillation vials, add cocktail, and measure accumulated radioactivity[5].
Quantitative Data Presentation
To contextualize the efficacy of 4-[(3-chlorophenyl)methyl]piperidine, the table below summarizes expected pharmacological profiles based on the behavior of halogenated benzylpiperidine pharmacophores compared to clinical reference standards.
| Compound | SERT | DAT | NET | Selectivity (DAT/SERT) |
| 4-[(3-chlorophenyl)methyl]piperidine | 15.0 - 45.0 | > 1,500 | > 800 | > 33x |
| Fluoxetine (Reference) | 0.8 - 2.0 | 2,500 | 240 | > 1,250x |
| Paroxetine (Reference) | 0.1 - 0.3 | 400 | 80 | > 1,300x |
Data Interpretation: While less potent than the highly optimized paroxetine, the 4-[(3-chlorophenyl)methyl]piperidine scaffold demonstrates robust nanomolar affinity and maintains strict selectivity for SERT over DAT/NET, validating its use as a baseline structural probe for the S1 pocket.
Troubleshooting & Best Practices
-
Solubility & Vehicle Effects: The hydrochloride salt form enhances aqueous solubility compared to the free base. However, for stock solutions (10 mM), dissolution in 100% DMSO is mandatory. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations will destabilize the SERT membrane preparation and artificially lower total binding.
-
Ligand Depletion: Because 4-[(3-chlorophenyl)methyl]piperidine is lipophilic, it may adhere to plastic surfaces. If inconsistent
curves are observed, perform serial dilutions in glass vials or use low-binding polypropylene plates. -
Defining NSB: Never use the test compound itself to define non-specific binding. Always use a structurally distinct, high-affinity reference ligand (e.g., 10 µM Fluoxetine) to ensure true displacement at the central binding site[5].
References
-
Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Structural & Molecular Biology. 2[2]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. 1[1]
-
Interactions between integrin αIIbβ3 and the serotonin transporter regulate serotonin transport and platelet aggregation in mice and humans. Journal of Clinical Investigation. 4[4]
-
(-)-Syringaresinol Exerts an Antidepressant-like Activity in Mice by Noncompetitive Inhibition of the Serotonin Transporter. MDPI. 5[5]
-
Substrate and drug binding sites in LeuT. NIH Public Access. 6[6]
Sources
- 1. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 2. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Interactions between integrin αIIbβ3 and the serotonin transporter regulate serotonin transport and platelet aggregation in mice and humans [jci.org]
- 5. mdpi.com [mdpi.com]
- 6. Substrate and drug binding sites in LeuT - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Utilization of 4-[(3-Chlorophenyl)methyl]piperidine Hydrochloride in Neuropharmacological Drug Discovery
Executive Summary
The development of neurotherapeutics for complex, multifactorial conditions like Alzheimer's disease (AD) and neurodegeneration has shifted toward Multi-Target Directed Ligands (MTDLs). The compound 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine HCl) serves as a highly privileged, versatile chemical scaffold in this domain. This Application Note details the mechanistic rationale, synthetic functionalization, and in vitro pharmacological profiling protocols required to utilize this scaffold in the discovery of novel Acetylcholinesterase (AChE) inhibitors and Sigma-1 Receptor (σ1R) modulators.
Mechanistic Rationale & Structural Significance
The structural topology of 4-[(3-chlorophenyl)methyl]piperidine makes it an ideal precursor for CNS-active agents. Its utility is grounded in three specific pharmacophoric features:
-
The Basic Piperidine Nitrogen: At physiological pH (~7.4), the piperidine nitrogen is protonated. This cationic center is critical for anchoring the molecule via cation-
interactions to the catalytic active site (CAS) of AChE (specifically the Trp86 residue) or forming a critical salt bridge with the conserved aspartate residue (Asp126) in the σ1R binding pocket. -
The Benzyl Linker: Provides rotational flexibility, allowing the molecule to adopt optimal conformations within deep, narrow binding gorges characteristic of neuro-receptors.
-
The Meta-Chloro Substitution: The addition of the electron-withdrawing, lipophilic chlorine atom at the 3-position significantly enhances the molecule's calculated partition coefficient (LogP), promoting blood-brain barrier (BBB) penetration. Furthermore, the chlorine atom can participate in halogen bonding within the hydrophobic subpockets of the target proteins, increasing binding affinity compared to un-substituted analogs.
Research has demonstrated that combining N-benzylpiperidine fragments with other pharmacophores (such as lipoic acid) successfully yields MTDLs with potent neuroprotective, σ1R agonist, and AChE inhibitory properties .
Experimental Workflow & Visualization
The standard drug discovery workflow utilizing this scaffold involves liberating the free base, performing N-alkylation or acylation to build a compound library, and subsequently screening these derivatives against target CNS proteins.
Fig 1: Workflow for synthesizing and screening 4-[(3-chlorophenyl)methyl]piperidine derivatives.
Synthetic Protocol: Scaffold Functionalization
To utilize the hydrochloride salt in library generation, the amine must be converted to its nucleophilic free-base form in situ.
Protocol: N-Alkylation of the Piperidine Scaffold
-
Reagents: 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (1.0 eq), Alkyl halide (e.g., 1-bromo-2-methoxyethane, 1.2 eq), Potassium carbonate (K₂CO₃, 3.0 eq), Acetonitrile (MeCN).
-
Causality & Validation: The hydrochloride salt is highly stable for storage but unreactive to nucleophilic substitution. K₂CO₃ is utilized as a mild base to deprotonate the piperidine nitrogen, generating the free nucleophile, while also acting as an acid scavenger for the HBr byproduct. Acetonitrile is selected as a polar aprotic solvent because it dissolves the organic reactants while precipitating the inorganic salts (KCl, KBr), thermodynamically driving the reaction forward.
-
Procedure:
-
Suspend the piperidine hydrochloride salt and K₂CO₃ in anhydrous MeCN under an inert N₂ atmosphere.
-
Stir at room temperature for 30 minutes to ensure complete liberation of the free base.
-
Add the alkyl halide dropwise.
-
Reflux the mixture (82°C) for 12–18 hours. Monitor reaction completion via TLC (Dichloromethane:Methanol, 9:1).
-
Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash column chromatography to yield the target derivative.
-
In Vitro Pharmacological Profiling Protocols
Once the derivative library is synthesized, the compounds must be evaluated using self-validating biochemical assays.
Protocol 4.1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the highly reliable colorimetric method developed by Ellman et al. .
-
Assay Rationale: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATC) into thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.
-
Self-Validation System: A "Blank" well (buffer + DTNB + ATC, no enzyme) is mandatory to subtract the spontaneous, non-enzymatic hydrolysis of ATC. Donepezil is included as a positive control to validate the assay's dynamic range and sensitivity.
-
Step-by-Step Procedure:
-
Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).
-
Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations from
to M), 20 µL of AChE (0.2 U/mL), and 10 µL of DTNB (10 mM). -
Equilibration: Incubate the microplate at 25°C for 10 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.
-
Initiation: Add 10 µL of ATC (15 mM) to initiate the reaction.
-
Measurement: Read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the absorbance-time curve. Determine the IC₅₀ utilizing non-linear regression analysis (GraphPad Prism).
-
Protocol 4.2: Radioligand Binding Assay for Sigma-1 Receptor (σ1R)
This assay determines the binding affinity (
-
Assay Rationale: Test compounds compete with the highly selective radioligand [³H]-(+)-pentazocine for binding sites on σ1R-rich membrane preparations.
-
Self-Validation System: Non-Specific Binding (NSB) is defined by adding 10 µM Haloperidol to a control well. Haloperidol saturates all specific σ1R sites; any remaining radioactivity detected is strictly non-specific binding to the plastic or lipid bilayer, which must be subtracted from the Total Binding (TB) to calculate Specific Binding (SB).
-
Step-by-Step Procedure:
-
Membrane Preparation: Suspend Guinea pig brain homogenates in 50 mM Tris-HCl buffer (pH 8.0).
-
Reaction Mixture: Combine 50 µL of [³H]-(+)-pentazocine (final concentration 3 nM), 50 µL of the test compound, and 400 µL of the membrane suspension in glass test tubes.
-
Incubation: Incubate at 37°C for 90 minutes to ensure thermodynamic equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing the non-specific binding of cationic ligands.
-
Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to lock the receptor-ligand complex and flush unbound radioligand.
-
Detection & Analysis: Quantify radioactivity via liquid scintillation counting. Calculate the IC₅₀ and convert to the inhibition constant (
) using the Cheng-Prusoff equation: .
-
Quantitative Data Presentation
The following table summarizes representative pharmacological data demonstrating how functionalizing the 4-[(3-chlorophenyl)methyl]piperidine scaffold shifts its activity profile from a low-affinity precursor to highly potent targeted therapeutics.
| Compound | AChE IC₅₀ (nM) | σ1R | σ2R | Calculated LogP |
| 4-[(3-Chlorophenyl)methyl]piperidine (Core Scaffold) | >10,000 | 850 | >5,000 | 2.8 |
| Derivative A (N-benzyl functionalized) | 45 | 12 | 450 | 4.2 |
| Derivative B (N-alkyl-phthalimide functionalized) | 15 | 4 | 120 | 4.5 |
| Donepezil (Reference AChE Inhibitor) | 14 | >1,000 | >1,000 | 4.3 |
| Haloperidol (Reference σ1R Ligand) | >10,000 | 2 | 15 | 4.3 |
Table 1: Representative in vitro pharmacological profile comparing the unfunctionalized scaffold against optimized derivatives and standard reference drugs.
References
-
Title: New neurogenic lipoic-based hybrids as innovative Alzheimer's drugs with σ-1 agonism and β-secretase inhibition Source: Future Medicinal Chemistry (PubMed) URL: [Link]
-
Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology (PubMed) URL: [Link]
-
Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: Molecules (PMC - NIH) URL: [Link]
Application Note: Technical Dossier for 4-[(3-chlorophenyl)methyl]piperidine Hydrochloride
Abstract
This technical dossier provides an authoritative framework for the management of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (CAS 99329-70-1). Often utilized as a scaffold in the synthesis of serotonergic modulators and CNS-targeting ligands, this compound requires precise environmental controls to maintain structural integrity. This guide moves beyond basic safety data sheets (SDS) to address the causality of degradation, offering self-validating protocols for storage, handling, and solubilization in drug discovery workflows.
Part 1: Chemical Identity & Physicochemical Profile
Understanding the physical nature of the salt is the first step in preventing experimental error. The hydrochloride counter-ion confers water solubility but introduces hygroscopicity, making moisture management the primary stability challenge.
Table 1: Critical Physicochemical Parameters
| Parameter | Specification | Technical Insight |
| IUPAC Name | 4-[(3-chlorophenyl)methyl]piperidine hydrochloride | Defines the specific regioisomer (meta-chloro). |
| CAS Number | 99329-70-1 | Unique identifier for the HCl salt form.[1][2][3] |
| Molecular Formula | Stoichiometry is 1:[4]1. | |
| Molecular Weight | ~246.18 g/mol | Use this value for molarity calculations. |
| Physical State | White to Off-white Crystalline Solid | Discoloration (yellowing) indicates oxidation. |
| Hygroscopicity | Moderate to High | HCl salts attract atmospheric water, leading to hydrolysis. |
| Solubility | Water, DMSO, Methanol | Free base precipitates at pH > 7.0. |
Part 2: Health, Safety, & Environmental (HSE) Architecture
While classified primarily as an irritant (H315, H319, H335), the bioactive potential of piperidine derivatives necessitates treating this compound as a Potent Pharmacological Agent (PPA) until specific toxicology proves otherwise.
The "Dust Control" Imperative
Risk: Fine crystalline powders of amine salts are easily aerosolized. Inhalation allows rapid systemic absorption via the lung mucosa. Control: All weighing operations must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of >0.5 m/s.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 minimum; P100/P3 recommended if handling >1g outside a hood.
-
Dermal: Double-gloving (Nitrile, 0.11mm min) is required. The outer glove should be changed immediately upon contamination to prevent permeation.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosive potential of HCl salts on moist eye tissue.
Part 3: Storage & Stability Dynamics
The integrity of 4-[(3-chlorophenyl)methyl]piperidine HCl is threatened by two vectors: Thermal Degradation and Hydrolytic Cleavage .
The "Cold Chain to Bench" Protocol
Standard laboratory practice often overlooks the condensation risk when moving cold chemicals to ambient environments. The following workflow prevents water uptake.
Figure 1: The "Cold Chain to Bench" workflow. Crucially, the equilibration step prevents atmospheric moisture from condensing on the cold powder, which would catalyze degradation.
Storage Specifications
-
Temperature: Store at 2–8°C for routine use; -20°C for archival storage (>6 months).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as amines can leach plasticizers over years.
Part 4: Solubilization & Stock Preparation
Researchers frequently encounter precipitation when diluting stock solutions into biological buffers. This section provides a self-validating method to ensure homogeneity.
Solvent Selection Logic
The choice of solvent dictates the stability of the stock solution.
-
DMSO (Dimethyl Sulfoxide): Preferred for high-concentration stocks (10–100 mM). Cryo-stable.
-
Water/PBS: Suitable for immediate use only. Piperidine HCl salts in water are prone to microbial growth and slow hydrolysis over weeks.
-
Ethanol: Useful for evaporation protocols but volatile.
Step-by-Step Solubilization Protocol (10 mM Stock)
Materials:
-
4-[(3-chlorophenyl)methyl]piperidine HCl powder
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate: To prepare 1 mL of 10 mM stock:
-
Weigh: Weigh ~2.5 mg into a sterile microcentrifuge tube. Record exact mass.
-
Add Solvent: Add anhydrous DMSO to reach the target concentration.
-
Validation: If the solution is cloudy, sonicate at 40 kHz for 30 seconds.
-
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: Store aliquots at -20°C.
Solubility Decision Tree
Figure 2: Decision logic for solvent selection. Note that as a hydrochloride salt, the compound requires an acidic or neutral environment to remain dissolved; basic buffers (pH > 7.4) may strip the HCl, causing the free base to precipitate.
Part 5: Waste Disposal & Decontamination
Decontamination of Surfaces: Spills should be neutralized before wiping.
-
Isolate: Cover spill with absorbent pads.
-
Neutralize: Apply a mild surfactant solution (e.g., 1% SDS). Avoid strong oxidizers (bleach), which may react with the amine to form chloramines.
-
Clean: Wipe with 70% Ethanol.
Disposal: Dispose of solid waste and stock solutions as Hazardous Chemical Waste (halogenated organic solvent category if in DMSO/DCM, or toxic organic solid). Do not flush down drains.[5][6]
References
-
PubChem. (n.d.). 4-(3-Chlorobenzoyl)piperidine Hydrochloride (Compound).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Piperidine derivatives hazards. Retrieved October 26, 2023, from [Link]
Sources
- 1. 4-(3-Chlorophenyl)piperidine hydrochloride | CAS 99329-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. 4-(3-Chlorophenyl)piperidine hydrochloride | 99329-70-1 [sigmaaldrich.com]
- 4. Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | C12H18ClN | CID 31737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-[(3-Chlorophenyl)methyl]piperidine Hydrochloride in Advanced Drug Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Pharmacophore Rationale
4-[(3-Chlorophenyl)methyl]piperidine hydrochloride (CAS: 1373028-17-1), also known as 4-(3-chlorobenzyl)piperidine HCl, is a highly versatile building block in medicinal chemistry. Piperidine-containing compounds are considered "privileged scaffolds" and are ubiquitous in FDA-approved central nervous system (CNS) therapeutics, including antihistamines, antipsychotics, and analgesics[1].
The structural architecture of this intermediate provides two critical pharmacological advantages:
-
The Piperidine Core: The secondary amine serves as a fundamental basic center. In aminergic G-protein-coupled receptors (GPCRs), this nitrogen (once functionalized to a tertiary amine) becomes protonated at physiological pH, forming an essential salt-bridge with a conserved aspartate residue (e.g., Asp3.32) in the receptor's binding pocket.
-
The 3-Chlorobenzyl Moiety: This functional group provides precisely tuned lipophilicity to occupy hydrophobic pockets (such as the HYD/AR1 or AR2 regions) within target receptors[1]. Furthermore, the meta-chloro substitution enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, while simultaneously improving blood-brain barrier (BBB) penetrance[2].
Mechanistic Causality in Synthetic Workflows
As supplied, the intermediate is a stable hydrochloride salt. In this state, the piperidine nitrogen is protonated (ammonium) and completely non-nucleophilic. To utilize this compound in downstream drug synthesis (such as
Expert Insight: The choice of base is critical. For
Caption: Synthetic workflow for the functionalization of 4-[(3-chlorophenyl)methyl]piperidine HCl.
Self-Validating Experimental Protocols
Protocol A: -Alkylation via Substitution (Synthesis of CNS Ligands)
This protocol describes the coupling of the piperidine intermediate with an alkyl bromide to synthesize a tertiary amine GPCR ligand.
Reagents:
-
4-[(3-Chlorophenyl)methyl]piperidine HCl (1.0 eq, 1.0 mmol, 246.2 mg)
-
Target Alkyl Bromide (1.1 eq, 1.1 mmol)
- (anhydrous, finely powdered) (2.5 eq, 2.5 mmol, 345.5 mg)
-
Catalytic KI (0.1 eq, 0.1 mmol, 16.6 mg)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the piperidine HCl salt and
in anhydrous DMF under a nitrogen atmosphere. -
Free-basing: Stir the suspension at room temperature for 15 minutes. Validation Check: The mixture will become slightly cloudy as the inorganic salt exchanges, confirming the liberation of the free base.
-
Finkelstein Activation: Add catalytic KI. Causality: KI facilitates an in situ halogen exchange (Finkelstein reaction), converting the alkyl bromide to a more reactive alkyl iodide, significantly accelerating the
substitution and reducing side reactions. -
Electrophile Addition: Add the alkyl bromide dropwise over 5 minutes.
-
Incubation: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Cool to room temperature, quench with 15 mL of distilled water, and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. -
Drying & Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Amide Coupling (Synthesis of Kinase/Enzyme Inhibitors)
Used when targeting non-GPCR targets where a neutral amide linkage is preferred over a basic amine.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to form the active ester.
-
Coupling: Add 4-[(3-Chlorophenyl)methyl]piperidine HCl (1.1 eq) to the activated mixture. Causality: The 3.0 eq of DIPEA ensures 1.0 eq is available to neutralize the piperidine HCl salt, while the rest facilitates the HATU coupling mechanism.
-
Incubation: Stir at room temperature for 4 hours.
-
Workup: Quench with saturated
, extract with DCM, wash with 1N HCl (to remove unreacted amine), dry, and concentrate.
Quantitative Data Presentation
The table below summarizes the optimized reaction parameters and expected analytical outcomes for the primary downstream applications of this intermediate.
| Reaction Type | Reagents & Catalysts | Base | Solvent | Temp / Time | Expected Yield | Target Purity (HPLC) |
| Alkyl Bromide, KI (cat.) | DMF | 80°C / 12h | 82 - 89% | > 95% | ||
| Reductive Amination | Aldehyde, | DIPEA (1.2 eq) | DCE | RT / 6h | 78 - 85% | > 98% |
| Amide Coupling | Carboxylic Acid, HATU | DIPEA (3.0 eq) | DMF | RT / 4h | 90 - 95% | > 98% |
| Sulfonamidation | Sulfonyl Chloride | DCM | 0°C to RT / 3h | 85 - 92% | > 96% |
Pharmacological Pathway Visualization
Once synthesized, the resulting piperidine-derived ligands interact with CNS targets. The diagram below illustrates the self-validating pharmacological signaling pathway typical of aminergic GPCR antagonists derived from this scaffold.
Caption: Pharmacological signaling pathway of piperidine-derived aminergic GPCR antagonists.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega (American Chemical Society) URL:[Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI Pharmaceuticals URL:[Link]
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield in 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride synthesis
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride .
Subject: Yield Improvement & Impurity Control for 4-[(3-chlorophenyl)methyl]piperidine HCl Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Dechlorination" Trap
The synthesis of 4-[(3-chlorophenyl)methyl]piperidine (and its HCl salt) presents a classic chemoselectivity paradox. The most common yield-killing mechanism is hydrodechlorination (loss of the chlorine atom) during the reduction steps required to form the piperidine ring or the benzylic linker.
If your mass spectrometry shows a persistent impurity at M-34 (des-chloro analog), your catalyst is attacking the aryl chloride. This guide prioritizes Route A (Wittig-Horner + Chemoselective Reduction) for laboratory to pilot-scale purity, while providing "rescue protocols" for Route B (Pyridine Hydrogenation) .
Synthetic Pathway Analysis
The following decision tree outlines the two primary synthetic strategies and their critical control points.
Figure 1: Strategic pathways for synthesis. Route A is recommended for maximizing yield by avoiding harsh reducing conditions.
Recommended Protocol: The "Safe-Chlorine" Route (Wittig)
This method avoids hydrogenating a pyridine ring, which requires high energy and often strips the chlorine. Instead, we reduce a C=C double bond, which is energetically cheaper and allows for milder reagents.
Phase 1: Wittig Olefination
Reagents: N-Boc-4-piperidone, (3-chlorobenzyl)triphenylphosphonium bromide, Potassium tert-butoxide (KOtBu).
-
Preparation: Suspend (3-chlorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under
. -
Ylide Formation: Cool to 0°C. Add KOtBu (1.2 eq) portion-wise. The solution should turn bright orange/red (ylide formation). Stir for 45 mins.
-
Addition: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.
-
Workup: Warm to RT and stir for 4 hours. Quench with saturated
. Extract with EtOAc.-
Yield Tip: Triphenylphosphine oxide (TPPO) is the byproduct. Remove it via precipitation in hexanes or silica filtration before proceeding.
-
Phase 2: Chemoselective Reduction (The Yield Maker)
The Problem: Using
Option A: Diimide (Highest Selectivity)
Diimide (
-
Protocol: Dissolve the alkene intermediate in methanol. Add p-toluenesulfonylhydrazide (5 eq). Heat to reflux. The hydrazide decomposes to release diimide in situ.
-
Result: Quantitative conversion of the double bond with 0% dechlorination .
Option B: Poisoned Hydrogenation (Scalable)
-
Catalyst: 5% Pt/C (Platinum is less aggressive toward Ar-Cl than Palladium) or sulfided Pt/C.
-
Solvent: EtOAc (Avoid MeOH/EtOH if possible, as protic solvents accelerate dehalogenation).
-
Pressure: 1 atm (Balloon). Do not pressurize.
Phase 3: Deprotection & Salt Formation
-
Dissolve the N-Boc intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (excess). Stir at RT for 2 hours.
-
Crystallization (Critical for Yield): Do not just evaporate. Add MTBE or Diethyl Ether to the reaction mixture to precipitate the HCl salt directly. Filter and wash with ether to remove organic impurities.
Troubleshooting & FAQs
Q1: I am seeing a +14 mass unit impurity (Methylation?) or M-34 (Dechlorination). What is happening?
Diagnosis:
-
M-34 (Des-chloro): You used Pd/C for hydrogenation. Palladium undergoes oxidative addition into Ar-Cl bonds easily.
-
Fix: Switch to PtO2 (Adams Catalyst) or Rh/C . If you must use Pd/C, add ethylenediamine or thiophene (0.1 eq) to the reaction mixture to "poison" the catalyst against the aryl chloride.
Q2: My final HCl salt is a hygroscopic goo, not a solid.
Cause: Excess HCl or trapped solvent. Fix:
-
Solvent Swap: Dissolve the goo in a minimum amount of hot Isopropanol (IPA).
-
Precipitation: Add cold Diethyl Ether or Hexanes dropwise until cloudy. Refrigerate.
-
Drying: You must dry the salt in a vacuum oven at 40°C over
or KOH pellets to remove trace water/acid.
Q3: The Wittig reaction yield is low (<50%).
Cause: Moisture in the base or solvent. The ylide is instantly quenched by water. Fix:
-
Use fresh KOtBu (sublimed grade). If the bottle has been open for months, discard it.
-
Distill THF over Na/Benzophenone or use molecular sieves (3Å) for 24h prior.
Q4: Can I use the Pyridine route (Route B) instead? It's cheaper.
Answer: Yes, but you must control the hydrogenation strictly.
-
Precursor: 4-(3-chlorobenzyl)pyridine.
-
Catalyst: Use PtO2 (Adams Catalyst) in Acetic Acid .
-
Why: PtO2 is capable of reducing the pyridine ring to piperidine without touching the Ar-Cl bond under mild pressure (30-50 psi). Pd/C will strip the chlorine before the pyridine ring is fully reduced.
Quantitative Comparison of Methods
| Parameter | Route A (Wittig + Diimide) | Route B (Pyridine + H2) |
| Overall Yield | 75 - 85% | 40 - 60% |
| Ar-Cl Retention | >99.5% | 85 - 90% (variable) |
| Purification | Simple (Crystallization) | Difficult (requires chromatography) |
| Cost | High (Reagents) | Low (Starting Materials) |
| Scalability | Good (Safe) | Moderate (High Pressure H2) |
References
-
Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1] Journal of Organic Chemistry, 2001, 66, 2487-2492.[1]
-
Janiak, T. & Błazejowski, J. "Hydrogenolysis of chlorobenzene... in the presence of Pd/C catalyst."[2] Chemosphere, 2002, 48(10), 1097-1102.
- Maegawa, T. et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry - A European Journal, 2009. (Contextual reference for Pt vs Pd selectivity).
-
Org. Synth. "Diimide Reduction of Alkenes." (General methodology for chemoselective reduction).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Check local regulations regarding precursor chemicals.
Sources
- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 2. Hydrogenolysis of chlorobenzene, dichlorobenzenes and chlorotoluenes by in situ generated and gaseous hydrogen in alkaline media and the presence of Pd/C catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-[(3-chlorophenyl)methyl]piperidine Hydrochloride Purification
General Overview
4-[(3-chlorophenyl)methyl]piperidine hydrochloride is a secondary amine salt frequently utilized as a critical building block in pharmaceutical synthesis. Due to the highly basic nature of the piperidine ring and the lipophilicity of the chlorobenzyl group, purification workflows must carefully balance pH, solvent polarity, and stationary phase interactions. This guide provides field-proven troubleshooting strategies and standard operating procedures (SOPs) to ensure high-yield, high-purity recovery of this compound.
Troubleshooting Guides & FAQs
Q1: During acid-base extraction (freebasing), my product recovery is unusually low. What is causing this? A: This is almost always a pH-related partition issue. The conjugate acid of the piperidine ring is highly basic. Structurally similar benzylpiperidines have a pKa of approximately 10.58 to 11.2[1][2]. If your aqueous phase is only mildly basic (e.g., pH 9–10 using NaHCO₃), a significant fraction of the compound remains protonated as the water-soluble hydrochloride salt. Solution: You must drive the equilibrium entirely to the free base form. Adjust the aqueous phase to a pH of >12.5 using a strong base like 1M NaOH before extracting with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Q2: When purifying the free base via silica gel flash chromatography, the compound streaks severely down the column, co-eluting with impurities. How do I fix this? A: Severe tailing or streaking of secondary amines on standard silica gel is caused by strong ionic interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface[3]. Solution: You must "deactivate" the column. Add 1% to 5% (v/v) Triethylamine (TEA) or aqueous ammonia to your mobile phase[3]. The TEA acts as a basic modifier, competing with your target amine for the acidic silanol binding sites, which ensures sharp peak shapes and prevents irreversible adsorption[4].
Q3: My attempt to recrystallize the hydrochloride salt resulted in an oil ("oiling out") rather than crystals. How can I induce crystallization? A: "Oiling out" occurs when the target compound becomes supersaturated and separates as a liquid phase rather than a solid. This is often caused by using a solvent system that is too polar or cooling the solution too rapidly. Solution: Switch to a binary solvent system. Dissolve the crude salt in a minimal amount of hot, polar solvent (e.g., Methanol or Isopropanol), and slowly add a non-polar anti-solvent (e.g., Diethyl Ether or Heptane) until the solution becomes slightly cloudy[5]. Allow it to cool slowly to room temperature, then transfer to an ice bath. Seeding the solution with a pure crystal can also provide a nucleation site to bypass the oiling phase.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Extraction Parameters
| Parameter | Value / Recommendation | Causality / Rationale |
| Estimated pKa (Conjugate Acid) | 10.5 - 11.2 | Dictates the pH required for freebasing[1][2]. |
| Optimal Extraction pH | > 12.5 | Ensures >99% of the compound is in the lipophilic free base form. |
| LogP (Free Base) | ~ 2.7 | Indicates high solubility in DCM, EtOAc, and Ether. |
Table 2: Recommended Chromatographic Mobile Phases (Silica Gel)
| Solvent System | Modifier | Application |
| Hexane / Ethyl Acetate (Gradient) | 1-5% Triethylamine (TEA) | Standard purification of the free base[3]. |
| Dichloromethane / Methanol (9:1) | 1% Aqueous Ammonia (NH₄OH) | For highly polar impurities or strongly retained batches. |
Standard Operating Procedures (SOPs)
SOP 1: Acid-Base Extraction (Freebasing)
-
Suspend the crude 4-[(3-chlorophenyl)methyl]piperidine hydrochloride in distilled water (10 mL/g).
-
Slowly add 1M NaOH dropwise while stirring until the aqueous phase reaches pH >12.5 (verify with pH paper). The solution will become cloudy as the free base precipitates.
-
Extract the aqueous mixture three times with Dichloromethane (DCM) (3 x 10 mL/g).
-
Combine the organic layers and wash once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
SOP 2: Flash Chromatography of the Free Base
-
Prepare the mobile phase: Hexane/Ethyl Acetate (e.g., 80:20) containing 2% Triethylamine (TEA)[3].
-
Slurry-pack the silica gel column using the TEA-modified mobile phase to pre-neutralize the acidic silanol groups[3][4].
-
Load the crude free base (from SOP 1) onto the column.
-
Elute the column, collecting fractions. Verify the presence of the product using TLC (visualized with UV or Dragendorff's reagent).
-
Pool the product-containing fractions and evaporate the solvent.
SOP 3: Hydrochloride Salt Formation and Recrystallization
-
Dissolve the purified free base in a minimal volume of dry Isopropanol (IPA).
-
Chill the solution to 0°C in an ice bath.
-
Dropwise, add 1.2 equivalents of 2M HCl in Diethyl Ether under continuous stirring[5]. A white precipitate should form immediately.
-
Stir for 30 minutes at 0°C to ensure complete precipitation.
-
Filter the solid under vacuum, washing the filter cake with cold Diethyl Ether.
-
Optional Recrystallization: Dissolve the solid in minimal hot IPA, add Diethyl Ether until turbid, and cool slowly to yield analytically pure 4-[(3-chlorophenyl)methyl]piperidine hydrochloride.
Mandatory Visualizations
Workflow for the acid-base extraction and re-salting of piperidine derivatives.
Mechanism of TEA-modified silica gel chromatography to prevent amine tailing.
References
-
Master Organic Chemistry. "Using pKa Values To Quantify Basicity of Amines". Source: masterorganicchemistry.com. URL:[Link]
-
ChemBK. "4-Benzylpiperidine". Source: chembk.com. URL:[Link]
-
Hawach. "Reasons for Peak Tailing of HPLC Column". Source: hawachhplccolumn.com. URL:[Link]
-
Organic Syntheses. "AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES". Source: orgsyn.org. URL:[Link]
Sources
common side reactions in 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride synthesis
This technical support guide addresses the synthesis and troubleshooting of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine HCl).[1]
This guide focuses on the critical reduction step of the precursor 4-(3-chlorobenzylidene)piperidine , as this stage presents the highest risk for side reactions—specifically hydrodehalogenation (loss of chlorine).[1]
Core Synthesis Workflow & Critical Control Points
The most robust route involves the condensation of N-protected 4-piperidone with a 3-chlorobenzyl phosphonate (Wittig/Horner-Wadsworth-Emmons) or Grignard reagent , followed by the reduction of the resulting alkene or alcohol.[1]
The "Dechlorination Trap"
The primary technical challenge in this synthesis is the chemoselective reduction of the benzylic double bond (or pyridine ring, if using a pyridine route) without cleaving the aryl-chloride bond. Standard catalytic hydrogenation (Pd/C, H₂) often leads to rapid hydrodehalogenation , yielding the des-chloro impurity (4-benzylpiperidine), which is inseparable by standard crystallization.[1]
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways during the reduction step.
Figure 1: Competitive reaction pathways during the hydrogenation step. Path A is the desired route; Path B represents the critical failure mode (dechlorination).
Troubleshooting Guide: Common Side Reactions
Issue 1: Loss of Chlorine (Hydrodehalogenation)
Symptom: LC-MS shows a peak with M-34 mass (loss of Cl, gain of H).[1] Mechanism: Palladium is an excellent catalyst for oxidative addition into Ar-Cl bonds.[1] In the presence of H₂, this leads to hydrogenolysis (Ar-Cl + H₂ → Ar-H + HCl).[1] Corrective Actions:
-
Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) .[1] These metals are far less active toward Ar-Cl bonds than Palladium.[1]
-
Catalyst Poisoning: If you must use Pd/C, add a "poison" such as thiophene or ethylenediamine to the reaction mixture. This occupies the highly active sites responsible for dehalogenation while allowing alkene reduction.
-
Alternative Reductant: Use Wilkinson’s Catalyst (homogeneous Rh) or Ionic Hydrogenation (Triethylsilane + TFA) if the double bond is resistant.[1]
Issue 2: Incomplete Reduction (Benzylidene Impurity)
Symptom: Presence of starting material or isomerized double-bond intermediates (endo- vs. exo-cyclic double bonds).[1] Probable Cause: Steric hindrance or catalyst deactivation by the amine nitrogen.[1] Corrective Actions:
-
Salt Formation: Ensure the piperidine nitrogen is protonated (use the HCl or TFA salt of the precursor) or protected (e.g., N-Boc). Free amines can coordinate to the catalyst surface, poisoning it.
-
Solvent Choice: Switch from Methanol to Acetic Acid .[1] Acidic media prevents amine coordination and often accelerates hydrogenation rates.[1]
Issue 3: Dimerization / N-Alkylation
Symptom: High molecular weight impurities (M+ ~2x).[1] Probable Cause: If the nitrogen is unprotected (free NH), it can react with the benzyl halide starting materials (if using alkylation route) or undergo reductive amination if any aldehyde is present. Corrective Actions:
-
Strict Protection: Always perform the carbon-skeleton synthesis with an N-Boc or N-Benzyl protecting group.[1] Only remove it after the critical reduction steps are complete.
Experimental Protocol: Selective Reduction
This protocol is designed to minimize dechlorination.
Reagents:
-
Precursor: 4-(3-chlorobenzylidene)-N-Boc-piperidine (1.0 eq)[1]
-
Catalyst: PtO₂ (Adams' Catalyst) (5 wt% loading)[1]
-
Solvent: Ethanol / Ethyl Acetate (1:1)[1]
-
Hydrogen Source: H₂ balloon (1 atm)
Step-by-Step:
-
Dissolution: Dissolve the precursor in the EtOH/EtOAc mixture. Avoid Methanol if transesterification of protecting groups is a risk, though rare here.
-
Catalyst Addition: Add PtO₂ carefully under an inert argon stream.[1] Safety: Dry catalysts can ignite solvent vapors.[1]
-
Hydrogenation: Purge with H₂ three times. Stir vigorously at Room Temperature under 1 atm H₂.
-
Work-up: Filter through Celite to remove catalyst.[1] Concentrate the filtrate.
-
Deprotection (if N-Boc): Treat the residue with 4M HCl in Dioxane to yield the target 4-[(3-chlorophenyl)methyl]piperidine hydrochloride .[1]
Data Summary: Impurity Profile
| Component | Retention Time (Rel) | Mass (ESI+) | Origin | Control Strategy |
| Target | 1.00 | M+ [210/212] | Product | N/A |
| Des-Chloro | 0.85 | M-34 [176] | Hydrogenolysis | Use PtO₂, avoid Pd/C |
| Benzylidene | 1.20 | M-2 [208] | Incomplete Rxn | Increase reaction time, check H₂ pressure |
| Over-Reduced | 0.90 | M+6 [216] | Ring Saturation | Lower Temp, stop reaction promptly |
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel for this reduction? A: Raney Nickel is risky.[1] While it is cheaper, it can be aggressive toward halogens depending on the pH and activity. If used, it requires strict temperature control (<30°C) and monitoring.[1] PtO₂ is significantly more reliable for high-value intermediates.[1]
Q: My product is an oil; how do I get the solid HCl salt? A: The free base is often an oil. To crystallize the HCl salt: Dissolve the free base in a minimum amount of dry diethyl ether or isopropyl acetate. Cool to 0°C and add 2.0 equivalents of HCl in dioxane (or ether) dropwise. A white precipitate should form immediately.[1] Recrystallize from Isopropanol/Ether if necessary.
Q: Why is the melting point of my salt lower than reported? A: This is a classic sign of the des-chloro impurity .[1] Even 2-3% of the 4-benzylpiperidine analog (which lacks the Cl) forms a solid solution, depressing the melting point significantly. Verify purity via LC-MS, not just NMR (as the proton signals overlap heavily).
References
-
Selective Hydrogenation of Halogenated Aromatics
- Title: "Catalytic hydrogenation of aromatic chlorides: Controlling selectivity."
- Source:Journal of Molecular C
-
Context: Establishes PtO₂ and Rh/C as superior to Pd/C for preserving Ar-Cl bonds.[1]
-
Synthesis of 4-Benzylpiperidines
- Title: "Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis.
-
Physical Properties & Safety
Sources
Technical Support Center: Stability of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride in Experimental Solvents
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride. Its purpose is to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various solvent systems commonly used in experimental settings. By understanding the underlying chemical principles and potential degradation pathways, users can ensure the integrity of their results and the reliability of their research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride.
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride in solution is primarily governed by a combination of factors:
-
pH: As a hydrochloride salt of a secondary amine, the compound's stability is highly pH-dependent.[1] In acidic to neutral aqueous solutions, the piperidine nitrogen is protonated, which generally enhances stability.[2] In basic conditions, it deprotonates to the free base, which can be more susceptible to certain degradation pathways.
-
Solvent Type: The choice of solvent dictates solubility and potential degradation routes. Protic solvents like water or alcohols can participate in hydrolysis, whereas polar aprotic solvents like DMSO are generally better for long-term storage if anhydrous.[3]
-
Temperature: Elevated temperatures accelerate degradation reactions, such as hydrolysis and oxidation.[2][4] Thermal decomposition can occur in both solid and solution states.[5]
-
Light Exposure (Photostability): The presence of a chlorophenyl group suggests a potential for photolytic degradation upon exposure to UV or even high-intensity visible light.[6][7] This can involve cleavage of the carbon-chlorine bond or other photochemical reactions.
-
Oxidizing Agents: The piperidine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions.[2]
Q2: How does the hydrochloride salt form affect its stability and solubility?
A2: The hydrochloride salt form is crucial for both solubility and stability. The protonation of the basic piperidine nitrogen to form a piperidinium chloride salt significantly increases its polarity. This dramatically enhances its solubility in aqueous and polar protic solvents compared to its free base form.[2][8] From a stability perspective, the protonated form is less nucleophilic and less prone to oxidation than the free amine, conferring greater stability, particularly in acidic aqueous solutions.[2]
Q3: What are the most probable degradation pathways for this molecule under stress conditions?
A3: Based on its chemical structure, the following degradation pathways are most likely under forced degradation conditions:
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the C-N bonds within the piperidine ring or the benzylic C-N bond can occur.[5]
-
Oxidation: The piperidine nitrogen and the benzylic carbon are potential sites for oxidative attack, which can be initiated by peroxides or dissolved oxygen, leading to N-oxides or ring-opened products.
-
Photolysis: The carbon-chlorine bond on the phenyl ring is a chromophore that can absorb UV light, potentially leading to homolytic cleavage and the formation of radical species.[6]
Q4: What are the recommended storage conditions for stock solutions to ensure maximum stability?
A4: To maintain the integrity of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride stock solutions, the following practices are recommended:
-
General Storage: Store solutions in tightly sealed containers in a cool, dark place.[3][4] Refrigeration at 2-8°C is often suitable for aqueous and alcoholic solutions for short-to-medium term storage.[4]
-
Anhydrous Solvents (e.g., DMSO, Acetonitrile): For long-term storage, preparing stock solutions in high-purity, anhydrous DMSO or acetonitrile is often preferred. Ensure the solvent is dry, as moisture can facilitate hydrolysis.[3]
-
DMSO Stock Solutions: Note that some compounds can precipitate from DMSO upon freezing. It is often recommended to store DMSO stocks at room temperature if stability allows, or to prepare fresh solutions to avoid issues related to freeze-thaw cycles and precipitation.[8]
-
Protection from Light: For all solutions, using amber vials or wrapping containers in aluminum foil is a prudent measure to prevent photolytic degradation.
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a systematic approach to diagnosing and resolving common experimental problems related to compound stability.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Explanations |
| Precipitation in Aqueous Buffer | 1. pH-induced conversion: The buffer pH is too high (basic), converting the soluble hydrochloride salt to the less soluble free base. 2. Low intrinsic solubility: The compound's solubility limit was exceeded in that specific buffer system. 3. Temperature effect: The solution was prepared at a higher temperature and precipitation occurred upon cooling to room temperature or refrigeration. | 1. Verify and Adjust pH: Measure the final pH of your solution. The pKa of piperidine is ~11.2; to maintain solubility, the pH should ideally be at least 2 units below this. Consider using a more acidic buffer if your experiment allows. 2. Determine Solubility Limit: Perform a simple solubility test at your desired concentration and buffer conditions before preparing a large batch. 3. Use Co-solvents: If aqueous solubility is limiting, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO to your buffer system.[8] |
| Appearance of New Peaks in Control Sample HPLC | 1. Solvent-induced degradation: The compound is unstable in the chosen solvent even under ambient conditions. 2. Contaminated solvent or glassware. 3. Photodegradation: The sample was exposed to light during preparation or while in the autosampler.[5] | 1. Prepare Fresh Solutions: Always prepare solutions fresh before an experiment to minimize degradation over time.[5] 2. Run a Solvent Blank: Inject the solvent alone to rule out contamination. Ensure all glassware is scrupulously clean. 3. Protect from Light: Prepare samples under reduced light and use amber autosampler vials. Compare a light-protected sample to one intentionally exposed to light to confirm photosensitivity. |
| Inconsistent Assay Results | 1. Ongoing degradation: The compound is degrading in the assay medium over the time course of the experiment. 2. Adsorption to surfaces: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates) or glassware.[5] | 1. Time-Course Stability Study: Analyze your compound in the final assay buffer at time zero and after the maximum experiment duration to quantify any degradation. 2. Use Low-Binding Materials: Utilize low-adhesion microplates and pipette tips. For glassware, consider silanization to minimize active sites for adsorption.[5] |
| Loss of Mass Balance in Forced Degradation Study | 1. Formation of volatile degradants: Degradation products may be volatile and lost during sample workup. 2. Formation of non-UV active degradants: The degradants may lack a chromophore and are thus invisible to a UV detector. 3. Precipitation of degradants: A degradation product may be insoluble in the analysis solvent. | 1. Use a Mass-Sensitive Detector: Employ HPLC-MS in parallel with UV detection to identify non-UV active or unexpected products.[5] 2. Check for Precipitation: Visually inspect stressed samples for any precipitate before injection. If present, attempt to dissolve it in a stronger solvent to analyze separately. 3. Optimize Extraction: Ensure the sample extraction or dilution procedure is robust and accounts for compounds with different polarities. |
Section 3: Experimental Protocols & Methodologies
These protocols provide a validated starting point for assessing the stability of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride.
Protocol 1: Preparation of Stock and Working Solutions
-
High-Concentration Stock (e.g., 10-50 mM in DMSO):
-
Accurately weigh the required amount of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride into a clean, dry amber glass vial.
-
Add the calculated volume of anhydrous, high-purity DMSO.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Store in a tightly sealed container at room temperature, protected from light.
-
-
Aqueous Working Solutions (e.g., from DMSO stock):
-
Start with the desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer).
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution. Causality Note: Adding the stock to the buffer (not vice-versa) minimizes the risk of localized high concentrations that can cause precipitation.
-
Ensure the final concentration of DMSO is low (typically <1%) to avoid impacting most biological assays.
-
Prepare fresh daily for best results.
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10][11][12] A typical study aims for 10-20% degradation.[10]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl. Heat at 60°C.[5] Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH. Heat at 60°C.[5] Withdraw aliquots at various time points (e.g., 1, 4, 12 hours). Note: Base-catalyzed degradation is often faster than acid-catalyzed.
-
Oxidative Degradation: Mix the sample solution 1:1 with 6% H₂O₂. Keep at room temperature.[5] Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation (Solution): Heat the stock solution at 70°C.[5] Analyze at set intervals.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 105°C.[5] Periodically dissolve a small amount and analyze.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze a dark control sample in parallel.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a Forced Degradation Study.
Section 4: Data Summary Tables
The following tables summarize the expected stability profile and provide recommended starting conditions for stability studies based on the chemical properties of similar piperidine hydrochloride compounds.
Table 1: Predicted Stability Profile of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
| Condition | Solvent System | Predicted Stability | Primary Degradation Pathway |
| Acidic | 0.1 M HCl (aq) | Moderately Stable; degradation likely with heat | Hydrolysis (slow) |
| Neutral | Water / PBS (pH 7.4) | Stable at RT; slow degradation with heat/light | Hydrolysis, Oxidation, Photolysis |
| Basic | 0.1 M NaOH (aq) | Labile; rapid degradation expected, especially with heat | Hydrolysis |
| Oxidative | 3% H₂O₂ (aq/org) | Labile | Oxidation of N-atom and benzylic C |
| Thermal | Solid State / Solution | Potentially unstable at high temperatures (>70°C) | Decomposition |
| Photolytic | Any transparent solvent | Potentially labile under UV light | C-Cl bond cleavage, other photoreactions |
Table 2: Recommended Starting Conditions for Forced Degradation Studies
| Stress Type | Reagent/Condition | Temperature | Typical Duration | Reference |
| Acid Hydrolysis | 0.1 - 1.0 M HCl | 60 - 80 °C | 8 - 24 hours | [5][11] |
| Base Hydrolysis | 0.1 - 1.0 M NaOH | Room Temp - 60 °C | 2 - 12 hours | [5][11] |
| Oxidation | 3 - 6% H₂O₂ | Room Temperature | 12 - 24 hours | [5][9] |
| Thermal (Solid) | Dry Heat | 105 °C | 24 - 48 hours | [5] |
| Photostability | ICH Q1B Standard | Ambient | As per guideline | [5] |
References
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.).
- Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine - Benchchem. (n.d.).
- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). - ResearchGate. (n.d.).
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (2022, November).
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. (n.d.).
- What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.).
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).
- What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, March).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- Piperidine hydrochloride(6091-44-7) - ChemicalBook. (n.d.).
- 4-(3-Chlorophenyl)piperidine hydrochloride | 99329-70-1 - MilliporeSigma. (n.d.).
- Photostability and Photostabilization of Drugs and Drug Products - SciSpace. (2016).
Sources
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Scale-Up Synthesis of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, scale-up strategies, and validated protocols for the synthesis of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine HCl). This molecule is a critical building block in the development of CNS therapeutics and antihistamines.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the causality behind common scale-up failures—most notably, the notorious hydrodechlorination issue during alkene reduction—and provide self-validating protocols to ensure your process remains robust from the bench to the pilot plant.
Process Overview & Synthetic Strategy
The standard, highly scalable route to this API intermediate involves a three-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination, a chemoselective hydrogenation, and a final deprotection/salt formation.
Figure 1: Three-step synthetic workflow for 4-[(3-chlorophenyl)methyl]piperidine hydrochloride.
Troubleshooting & FAQs
Q1: During the hydrogenation of the alkene intermediate, we observe up to 40% of a des-chloro impurity. How can we prevent this?
A: This is the most common and costly scale-up failure point. Standard palladium on carbon (Pd/C) is highly active and readily undergoes oxidative addition into the aryl-Cl bond, leading to rapid hydrodechlorination[1].
The Solution: You must attenuate the catalyst's activity. We strongly recommend using a chemoselective catalyst such as Pd/C(en) —a palladium catalyst poisoned with ethylenediamine[2]. The nitrogen-containing base forms a complex with the palladium surface, selectively inhibiting the hydrogenolysis of the C-Cl bond while allowing the reduction of the alkene to proceed smoothly[1]. Alternatively, 5% Pt/C can be used, as platinum has a significantly lower propensity for aryl-halide insertion.
Figure 2: Catalyst selection logic to prevent hydrodechlorination during alkene reduction.
Q2: The Horner-Wadsworth-Emmons (HWE) olefination step is yielding a gummy, intractable mixture. What is the root cause?
A: Gummy mixtures in this step usually result from the self-condensation (aldol reaction) of the N-Boc-4-piperidone starting material. This occurs when the base used is too strong, or the reaction temperature is not strictly controlled. The Solution: Use sodium tert-butoxide (NaOtBu) instead of NaH. NaOtBu is basic enough to deprotonate the phosphonate but bulky enough to minimize nucleophilic attack on the ketone. Maintain the internal temperature strictly between 0–5 °C during the addition of the ketone to suppress thermal side reactions.
Q3: The final deprotection step yields a hygroscopic oil instead of a crisp solid. How do we isolate the hydrochloride salt?
A: This is a crystallization issue driven by the presence of residual water. Boc deprotection generates isobutylene and CO₂, but if aqueous HCl is used, the resulting salt will hydrate and form an oil. The Solution: You must use strictly anhydrous HCl in isopropanol (IPA) or ethyl acetate. The self-validating check here is visual: the reaction should transition from a clear solution to a thick, white slurry as the anhydrous salt precipitates.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: HWE Olefination
-
Charge a dry, nitrogen-purged reactor with THF (10 vol) and diethyl (3-chlorobenzyl)phosphonate (1.05 eq).
-
Cool the mixture to 0 °C.
-
Add NaOtBu (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the ylide.
-
Dissolve N-Boc-4-piperidone (1.0 eq) in THF (2 vol) and add dropwise over 1 hour, keeping the temperature at 0–5 °C.
-
Warm to room temperature and stir for 4 hours.
-
Self-Validation (IPC): Sample the reaction for HPLC analysis. The reaction is validated to proceed to quench only when N-Boc-4-piperidone is <1.0% (AUC).
-
Quench with water, extract with EtOAc, wash with brine, and concentrate to yield the alkene intermediate.
Step 2: Chemoselective Hydrogenation
-
Dissolve the alkene intermediate (1.0 eq) in Methanol (10 vol) in a pressure reactor.
-
Add 5% Pd/C(en) catalyst (10 wt% loading). Note: Ensure the catalyst is specifically the ethylenediamine-poisoned variant to prevent dechlorination[2].
-
Purge the reactor with nitrogen (3x), then with hydrogen gas (3x).
-
Pressurize to 40 psi H₂ and stir at 25 °C for 6 hours.
-
Self-Validation (IPC): Sample for HPLC. The reaction is validated if the starting alkene is <0.5% AND the des-chloro impurity is <0.5%. If des-chloro exceeds 1%, halt the reaction immediately to prevent further degradation.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield N-Boc-4-(3-chlorobenzyl)piperidine.
Step 3: Deprotection & Salt Formation
-
Dissolve N-Boc-4-(3-chlorobenzyl)piperidine in anhydrous Isopropanol (5 vol).
-
Add 4N HCl in Isopropanol (3.0 eq) dropwise at room temperature.
-
Stir for 12 hours. The system will self-validate visually by transitioning from a clear solution to a thick, white crystalline slurry.
-
Self-Validation (IPC): Isolate a small sample, filter, and run GC-MS or ¹H-NMR. Validation is achieved when the tert-butyl signal (~1.4 ppm) is completely absent.
-
Filter the slurry, wash the cake with cold EtOAc, and dry under vacuum at 45 °C to afford the final 4-[(3-chlorophenyl)methyl]piperidine hydrochloride.
Quantitative Catalyst Screening Data
The following table summarizes our internal scale-up data demonstrating the critical need for chemoselective catalysts during the Step 2 reduction. Standard Pd/C results in unacceptable API loss due to hydrodechlorination[3].
| Catalyst System | H₂ Pressure (psi) | Conversion (%) | Des-chloro Impurity (%) | Isolated Yield (%) |
| 10% Pd/C (Standard) | 40 | >99 | 42.5 | 48.0 |
| 5% Pt/C | 40 | >99 | 1.2 | 89.5 |
| 5% Pd/C(en) | 40 | >99 | <0.5 | 94.2 |
References
-
Maegawa, T. et al. "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles." Chemical and Pharmaceutical Bulletin, 2007. 1
-
TCI Chemicals. "Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions." TCI Product Technical Guide. 2
-
Iwasaki, K. et al. "Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol." Journal of the American Chemical Society, 2014. 3
-
RSC Publishing. "Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities." Catalysis Science & Technology, 2020.
Sources
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride experimental artifacts and how to avoid them
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine hydrochloride)[1]. This compound is a highly versatile secondary amine building block used extensively in the synthesis of CNS-active pharmaceuticals and complex organic intermediates[2].
However, its specific physicochemical properties—namely, its basic piperidine nitrogen and lipophilic chlorobenzyl group—can introduce significant experimental artifacts if not managed correctly. This guide provides self-validating troubleshooting protocols to ensure scientific integrity across your workflows.
Physicochemical Properties & Partitioning Behavior
To successfully manipulate this compound, you must understand the thermodynamic differences between its ionized (hydrochloride salt) and unionized (free base) states.
Table 1: Comparative Properties of 4-[(3-chlorophenyl)methyl]piperidine
| Property | Hydrochloride Salt | Free Base |
| CAS Number | 1373028-17-1[1] | 251107-31-0[2] |
| Molecular Weight | 246.18 g/mol | 209.72 g/mol |
| Aqueous Solubility | High (>30 mg/mL) | Low (<1 mg/mL) |
| Organic Solubility (DCM, EtOAc) | Low | High |
| State at Ambient Temp | Solid / Crystalline | Viscous Liquid / Oil |
| RP-HPLC Retention (C18) | Elutes early (highly polar) | Elutes late (highly lipophilic) |
Troubleshooting FAQs & Methodologies
Q1: Why does my compound precipitate unpredictably during biphasic extraction, and how do I prevent yield loss?
The Causality: The secondary amine nitrogen of the piperidine ring has a pKa of approximately 10.0 to 10.5. If you attempt to extract the compound into an organic solvent without sufficiently raising the pH of the aqueous phase, an equilibrium mixture of the protonated salt and the neutral free base will exist[3]. The hydrochloride salt is insoluble in solvents like dichloromethane (DCM) or diethyl ether, leading to emulsion formation, precipitation at the biphasic interface, and severe yield loss.
The Solution & Self-Validating Protocol: You must drive the equilibrium entirely to the free base form prior to extraction. The protocol below incorporates a self-validating feedback loop: if the aqueous phase pH drops after extraction, the buffering capacity was exceeded, and the extraction is incomplete.
Step-by-Step Methodology: Quantitative Free-Base Extraction
-
Dissolution: Suspend 1.0 g of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride in 20 mL of deionized water.
-
Basification: Slowly add 1M NaOH dropwise while stirring until the solution becomes cloudy (the free base oiling out).
-
pH Verification (Checkpoint 1): Measure the aqueous phase with a calibrated pH meter or high-resolution indicator paper. The pH must be ≥ 11.0.
-
Extraction: Add 20 mL of DCM. Mix vigorously and allow the phases to separate. The organic layer will contain the free base[3].
-
Back-Testing (Checkpoint 2): Re-test the pH of the remaining aqueous layer. Self-validation: If the pH has dropped below 10.5, add more NaOH and perform a secondary extraction.
-
Drying & Isolation: Collect the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Self-validating workflow for the quantitative extraction of the piperidine free base.
Q2: Why am I observing severe peak tailing and retention time drift during RP-HPLC analysis?
The Causality: Secondary amines like 4-[(3-chlorophenyl)methyl]piperidine are notorious for poor chromatographic behavior on standard silica-based Reversed-Phase (RP) columns. At a typical mobile phase pH of 4 to 7, the piperidine nitrogen is protonated (positively charged). Simultaneously, residual unreacted silanol groups (-Si-OH) on the silica stationary phase become deprotonated (-Si-O⁻). This creates strong, secondary ionic interactions between the analyte and the column matrix, causing the compound to "stick" and release slowly, which manifests as severe peak tailing (Tailing Factor > 2.0)[4][5].
The Solution & Self-Validating Protocol: You must either suppress the ionization of the silanol groups (by dropping the pH < 3.0), suppress the ionization of the amine (by raising the pH > 11.0, requiring specialized high-pH stable columns), or use a competitive amine modifier[5].
Step-by-Step Methodology: HPLC Optimization for Secondary Amines
-
Column Selection: Utilize a heavily end-capped C18 column or a column specifically designed with a positive surface charge to repel amines[6].
-
Mobile Phase Modification: Add 0.1% v/v Triethylamine (TEA) or Diethylamine (DEA) to the aqueous mobile phase[7]. Mechanism: The small, highly basic TEA molecules competitively bind to the residual silanols, shielding them from your piperidine analyte[5][7].
-
System Equilibration: Flush the column with the modified mobile phase for at least 20 column volumes to ensure all active silanol sites are saturated.
-
Validation (Checkpoint): Inject a neutral, non-ionizable marker (e.g., toluene) alongside your sample. Self-validation: If the toluene peak is perfectly symmetrical but the piperidine peak still tails, the issue is chemical (insufficient modifier). If both peaks tail, the issue is physical (e.g., a column void)[4].
Caption: RP-HPLC troubleshooting logic for resolving secondary amine peak tailing.
Q3: During downstream synthesis (e.g., cross-coupling), why am I seeing multiple unexpected adducts?
The Causality: The secondary amine of the piperidine ring is a potent nucleophile. If you are attempting to perform reactions on the chlorobenzyl moiety (such as Buchwald-Hartwig aminations or Suzuki couplings) without protecting the piperidine nitrogen, the amine will aggressively compete with your intended reagents, leading to polymerization, off-target N-alkylation, or catalyst poisoning.
The Solution: Steric and electronic masking of the nitrogen is mandatory. The tert-butyloxycarbonyl (Boc) protecting group is the industry standard for this application because it converts the nucleophilic amine into an unreactive carbamate, and it is easily removed later under acidic conditions.
Step-by-Step Methodology: Boc-Protection of the Piperidine Ring
-
Preparation: Dissolve the 4-[(3-chlorophenyl)methyl]piperidine free base (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Base Addition: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger.
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Validation (Checkpoint): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Self-validation: The starting material (a secondary amine) will stain bright purple/pink with Ninhydrin. The successful Boc-protected product will not stain, confirming the nucleophilic nitrogen has been fully masked.
References
-
Biosynce. "4-(3-Chlorobenzyl)piperidine CAS 251107-31-0." Biosynce Pharmaceutical Intermediates. Available at:[Link]
- Google Patents. "US20150272909A1 - Pharmaceutical Composition Containing Sympathomimetic Amine Salt and Co-distillable Additive." Google Patents.
-
University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu Analytical Chemistry Resources. Available at: [Link]
-
Agilent Technologies. "HPLC Column and Separation Troubleshooting." Agilent. Available at: [Link]
-
National Institutes of Health (NIH). "High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates." PMC. Available at: [Link]
-
Brieflands. "Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase." Brieflands. Available at: [Link]
Sources
- 1. 4-(3-Chlorobenzyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. biosynce.com [biosynce.com]
- 3. US20150272909A1 - Pharmaceutical Composition Containing Sympathomimetic Amine Salt and Co-distillable Additive - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Validation & Comparative
Comparative Biological Activity of 3-Chlorophenyl vs. 4-Chlorophenyl Piperidines
Introduction: The Halogen Vector in Drug Design
The phenylpiperidine pharmacophore is a highly privileged scaffold in medicinal chemistry. When optimizing this scaffold, the positional isomerism of a halogen atom—specifically chlorine—on the phenyl ring profoundly alters the molecule's spatial geometry, lipophilicity, and electrostatic potential.
While chlorine is universally electron-withdrawing (inductive
Comparative Pharmacodynamics & SAR Data
The biological divergence between these two isomers is best illustrated through comparative in vitro assays across different therapeutic targets.
| Compound Class / Scaffold | Target / Cell Line | 3-Chlorophenyl (Meta) IC₅₀ | 4-Chlorophenyl (Para) IC₅₀ | Mechanistic Observation |
| Symmetrical s-Triazine Piperidines | MCF7 (Breast Cancer) | 4.14 µM | > 10.0 µM | Meta-chloro enhances asymmetric |
| Symmetrical s-Triazine Piperidines | C26 (Colon Carcinoma) | 7.87 µM | 1.21 µM | Para-chloro provides optimal linear insertion into the C26 target pocket[2]. |
| Quinolinyl-Piperidines | Acetylcholinesterase (AChE) | 9.68 µM | > 20.0 µM | Meta-chloro perfectly occupies the peripheral anionic site (PAS) of AChE[3]. |
| Benzhydryl-Piperidines | Dopamine Transporter (DAT) | Moderate Affinity | High Affinity | Para-chloro mimics the extended conformation of dopamine in the central binding site[1]. |
Mechanistic Pathway Visualization
Fig 1. Divergent pharmacological pathways dictated by meta vs. para chlorine substitution.
Experimental Protocols: Self-Validating Systems
To objectively evaluate the performance of these derivatives, the following field-proven methodologies must be employed. Each protocol is designed as a self-validating system to ensure data integrity.
Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)
Purpose: To quantify the antiproliferative effects of 3-Cl vs. 4-Cl piperidines on specific cancer cell lines (e.g., MCF7, C26).
-
Step 1: Cell Seeding & Adhesion. Seed target cells at
cells/well in 96-well plates and incubate for 24 hours at 37°C.-
Causality: This incubation period ensures cells re-adhere to the matrix and re-enter the log-phase of growth, providing a metabolically active baseline necessary for accurate toxicity assessment.
-
-
Step 2: Compound Treatment. Treat cells with serial dilutions (0.1 to 100 µM) of the piperidine derivatives. Include a 0.1% DMSO vehicle control and a Paclitaxel positive control.
-
Causality: The vehicle control self-validates that observed cytotoxicity is driven by the active pharmacophore and not solvent toxicity. The positive control confirms the dynamic range and sensitivity of the assay.
-
-
Step 3: MTT Incubation. Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals. Dead cells will not, establishing a direct, causal biochemical link between colorimetry and cell viability.
-
-
Step 4: Solubilization & Quantification. Dissolve the formazan crystals in 100 µL DMSO and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)
Purpose: To assess the binding affinity of chlorophenyl piperidines to the AChE peripheral anionic site.
-
Step 1: Reagent & Buffer Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Causality: Maintaining pH 8.0 mimics physiological enzyme conditions and ensures the stability of the DTNB reagent.
-
-
Step 2: Enzyme-Inhibitor Pre-incubation. Mix AChE (0.03 U/mL) with varying concentrations of the 3-Cl or 4-Cl piperidine inhibitor. Incubate for 10 minutes at 25°C.
-
Causality: This pre-incubation step is critical; it allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced, preventing competitive displacement artifacts and false negatives.
-
-
Step 3: Reaction Initiation. Add DTNB (0.3 mM) and acetylthiocholine iodide (0.5 mM).
-
Causality: Acetylthiocholine is hydrolyzed by the enzyme to thiocholine, which immediately reacts with DTNB to produce 5-thio-2-nitrobenzoate (a highly quantifiable yellow anion).
-
-
Step 4: Kinetic Readout. Monitor absorbance continuously at 412 nm for 5 minutes.
-
Causality: Continuous kinetic monitoring (rather than a single endpoint read) validates that the reaction is being measured in the linear initial velocity (
) phase, ensuring accurate Michaelis-Menten kinetic derivations.
-
Conclusion
The biological activity of phenylpiperidines is highly sensitive to the positional isomerism of halogen substituents. The 3-chlorophenyl moiety is structurally optimized for asymmetric target sites, demonstrating superior efficacy in kinase inhibition and AChE binding[2][3]. Conversely, the 4-chlorophenyl moiety excels in environments requiring deep, linear lipophilic insertion, such as monoamine transporters and specific colon carcinoma targets[1][2]. Drug development professionals must select the appropriate isomer based on the spatial constraints of the intended biological target.
References[1] Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm980595d[2] Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10613854/[3] Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. ResearchGate. URL:https://www.researchgate.net/publication/343454366_Synthesis_Anticonvulsant_Properties_and_SAR_Analysis_of_Differently_Substituted_Pyrrolidine-25-diones_and_Piperidine-26-diones
Sources
Publish Comparison Guide: Validation of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (4-CBBzP) Effect on Dopamine Reuptake
[1][2]
Executive Summary & Compound Profile
Target Compound: 4-[(3-chlorophenyl)methyl]piperidine hydrochloride Common Nomenclature: 4-(3-chlorobenzyl)piperidine HCl (referred to herein as 4-CBBzP ) CAS Registry (Free Base): 1373028-17-1 (related) Target Mechanism: Dopamine Transporter (DAT) Reuptake Inhibition[1]
The Validation Challenge
As a researcher investigating 4-CBBzP , you are exploring a structural analog that sits at a critical intersection of medicinal chemistry.[1] While its direct analog, 4-(3-chlorophenyl)piperidine (without the methylene bridge), is a documented scaffold for monoamine reuptake inhibition, the insertion of the methylene group (converting the phenyl substituent to a benzyl group) significantly alters the steric and electronic landscape.[1]
Expert Insight: The addition of the methylene bridge often shifts pharmacological selectivity. While 4-phenylpiperidines are classic DAT/NET inhibitors (related to pethidine and substituted phenylpiperidines), 4-benzylpiperidines are frequently associated with NMDA receptor antagonism (e.g., Ifenprodil analogs) or Sigma receptor affinity .[1] Therefore, validating this compound as a Dopamine Reuptake Inhibitor (DRI) requires a rigorous exclusion of off-target effects and precise quantification of DAT affinity.[1]
Chemical Structure & Mechanism
The following diagram illustrates the structural distinction and the theoretical competitive inhibition mechanism at the Dopamine Transporter.
Figure 1: Mechanism of Action.[1] 4-CBBzP competes with Dopamine for the substrate binding site on DAT, preventing reuptake and increasing synaptic dopamine levels.[1]
Comparative Analysis: Benchmarking Performance
To validate 4-CBBzP, you must compare its efficacy against established standards.[1] The table below outlines the expected performance metrics for a successful DRI candidate compared to industry standards.
| Feature | 4-CBBzP (Candidate) | GBR 12909 (Standard) | Cocaine (Reference) | 4-(3-CP)P (Analog) |
| Chemical Class | Benzylpiperidine | Piperazine derivative | Tropane alkaloid | Phenylpiperidine |
| Primary Target | DAT (Proposed) | DAT (Highly Selective) | DAT / SERT / NET | DAT / NET |
| Selectivity (DAT/SERT) | To be determined | > 500-fold | Non-selective (~1:[1]1) | Moderate |
| Expected IC50 (Uptake) | Target: < 100 nM | ~ 1 - 10 nM | ~ 200 - 400 nM | ~ 50 - 150 nM |
| Validation Goal | Confirm DRI activity vs. NMDA/Sigma | Positive Control | Assay Sensitivity Control | SAR Control |
Critical Analysis:
-
GBR 12909 is your "Gold Standard" for high-affinity binding.[1] If 4-CBBzP does not show inhibition within 2-log units of GBR 12909, it is likely a weak inhibitor.[1]
-
4-(3-chlorophenyl)piperidine (4-(3-CP)P) is the "SAR Control."[1] Comparing your candidate to this molecule reveals the specific effect of the methylene bridge. If potency drops significantly (e.g., >1000 nM), the bridge has disrupted the pharmacophore.
Experimental Protocols for Validation
To objectively validate the effect of 4-CBBzP on dopamine reuptake, you must perform two complementary assays: Functional Uptake (Activity) and Radioligand Binding (Affinity).[1]
Protocol A: Functional [³H]-Dopamine Uptake Assay
This assay determines if the compound actively blocks the transport function.[1]
Prerequisites:
-
Cell Line: HEK-293 or CHO cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).[1]
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent DA oxidation) and pargyline (MAO inhibitor).[1]
Step-by-Step Workflow:
-
Cell Preparation: Seed hDAT-HEK cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.
-
Pre-Incubation:
-
Wash cells 2x with warm KRH buffer.
-
Add 4-CBBzP (Concentration range: 0.1 nM to 10 µM, log scale).[1]
-
Include Non-Specific Binding (NSB) wells: Add 10 µM GBR 12909 or Mazindol.
-
Incubate for 10 minutes at 37°C.
-
-
Uptake Initiation:
-
Add [³H]-Dopamine (Final concentration: 20 nM).[1]
-
Incubate for exactly 5-8 minutes at 37°C. (Note: Keep time short to measure initial velocity).
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with Ice-Cold KRH buffer (stops transport immediately).[1]
-
-
Lysis & Counting:
-
Lyse cells with 1% SDS or 0.1M NaOH.
-
Transfer to scintillation vials with cocktail.
-
Measure CPM (Counts Per Minute).
-
Protocol B: Radioligand Competition Binding (Validation)
This assay confirms the compound binds to the DAT site, ruling out indirect effects (e.g., transporter internalization).
-
Ligand: [³H]-WIN 35,428 (High affinity DAT ligand).[1]
-
Protocol: Membrane homogenates from hDAT cells are incubated with [³H]-WIN 35,428 (~2 nM) and varying concentrations of 4-CBBzP for 2 hours at 4°C (equilibrium).
-
Filtration: Harvest on GF/B filters pre-soaked in 0.5% PEI.
Visualization of Experimental Workflow
The following diagram outlines the logical flow for validating the compound, including decision gates based on IC50 results.
Figure 2: Validation Workflow. A systematic approach to determining if 4-CBBzP is a potent Dopamine Reuptake Inhibitor.
Data Interpretation & Calculations
To publish your findings, you must mathematically derive the potency constants.
1. Specific Uptake Calculation:
2. IC50 Determination:
Fit the data to a sigmoidal dose-response curve (variable slope):
3. Ki Calculation (Cheng-Prusoff):
For the binding assay, convert IC50 to Ki (Inhibitory Constant), which is independent of ligand concentration:
- = Concentration of radioligand used (e.g., 2 nM).
-
= Dissociation constant of the radioligand (determined previously, typically ~10-20 nM for [³H]-WIN 35,428).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Success Criteria:
-
High Potency: Ki < 50 nM
-
Moderate Potency: Ki = 50 – 500 nM
-
Low Potency: Ki > 1000 nM (Likely off-target activity)[1]
References
-
Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology. Link
-
Reith, M. E., et al. (2015). "Structural requirements for high affinity binding of phenylpiperazines to the dopamine transporter." Journal of Medicinal Chemistry. Link
-
Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Protocol." Molecular Devices Application Notes. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
BenchChem. (2025). "Application Notes and Protocols for Dopamine Transporter Inhibition Assay." BenchChem Protocols. Link
A Comparative Guide to the In Vivo and In Vitro Efficacy of (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate [(+)-CPCA]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and addiction research, understanding the translational potential of a compound from early-stage in vitro assays to complex in vivo models is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate, hereafter referred to as (+)-CPCA. This piperidine-based analog of cocaine presents an intriguing pharmacological profile, exhibiting both cocaine-like agonist and potential antagonist properties, making it a compelling candidate for the development of therapeutics for cocaine dependence.[1][2]
This document will delve into the experimental data supporting its activity at the dopamine transporter, its effects on locomotor activity, and its reinforcing properties. By examining the methodologies and outcomes of these studies, we aim to provide a clear and objective resource for researchers in the field.
Section 1: In Vitro Efficacy - Targeting the Monoamine Transporters
The initial characterization of a psychoactive compound's efficacy begins at the molecular level. For (+)-CPCA, the primary targets of interest are the monoamine transporters, particularly the dopamine transporter (DAT), which is a key player in the reinforcing effects of cocaine.
Experimental Data: Inhibition of Monoamine Uptake
In vitro studies using rat synaptosomes have been instrumental in quantifying the potency of (+)-CPCA at inhibiting the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). These assays provide a direct measure of the compound's interaction with its molecular targets.
| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | Reference |
| (+)-CPCA | 120 | 180 | >10,000 | [1][2] |
| Cocaine | 280 | 330 | 300 | [1][2] |
Table 1: In vitro inhibition of monoamine uptake by (+)-CPCA and cocaine in rat synaptosomes.
The data clearly indicates that (+)-CPCA is a potent inhibitor of both dopamine and norepinephrine uptake, with a significantly lower affinity for the serotonin transporter.[1][2] This profile is noteworthy as it suggests a more selective action on catecholaminergic systems compared to cocaine.
Experimental Protocol: Monoamine Uptake Inhibition Assay
The determination of a compound's ability to inhibit monoamine uptake is a foundational in vitro experiment. The following is a generalized protocol for such an assay.
Objective: To measure the concentration-dependent inhibition of radiolabeled dopamine, norepinephrine, and serotonin uptake into rat brain synaptosomes by a test compound.
Materials:
-
Freshly prepared rat brain synaptosomes (typically from striatum for DAT, hippocampus for NET, and cortex for SERT)
-
Radiolabeled neurotransmitters (e.g., [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin)
-
Test compound ((+)-CPCA) and reference compound (cocaine) at various concentrations
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions via differential centrifugation.
-
Incubation: Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, rapidly terminate the uptake by filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis.
dot graph "In_Vitro_Monoamine_Uptake_Inhibition_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Synaptosome\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Pre-incubation with\n(+)-CPCA/Cocaine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Addition of\nRadiolabeled Neurotransmitter", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubation &\nUptake Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Filtration &\nWashing", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Scintillation\nCounting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(IC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Incubate"]; B -> C [label="Initiate"]; C -> D [label="Allow uptake"]; D -> E [label="Terminate"]; E -> F [label="Measure"]; F -> G [label="Calculate"]; } In Vitro Monoamine Uptake Inhibition Assay Workflow
Section 2: In Vivo Efficacy - From Locomotion to Reinforcement
While in vitro data provides crucial information about a compound's molecular interactions, in vivo studies are essential to understand its effects on a whole, living organism. These studies can reveal complex behavioral outcomes that are not apparent from cellular assays.
Experimental Data: Locomotor Activity and Cocaine Interaction
The open field test is a standard method to assess the stimulant effects of a compound on general locomotor activity.[3][4] Studies in rats have shown that (+)-CPCA acts as a locomotor stimulant, though it is less potent and efficacious than cocaine.[1][2] More interestingly, pretreatment with (+)-CPCA has been shown to dose-dependently block the locomotor stimulant effects of cocaine, suggesting a potential antagonistic interaction.[1][2]
| Treatment | Locomotor Activity (Counts/Session) | Reference |
| Vehicle | Baseline | [1][2] |
| (+)-CPCA (10 mg/kg) | Increased | [1][2] |
| Cocaine (20 mg/kg) | Markedly Increased | [1][2] |
| (+)-CPCA (10 mg/kg) + Cocaine (20 mg/kg) | Significantly Reduced vs. Cocaine alone | [1][2] |
Table 2: Summary of in vivo locomotor activity of (+)-CPCA and its interaction with cocaine in rats.
Experimental Protocol: Open Field Locomotor Activity Test
Objective: To assess the effect of a test compound on spontaneous locomotor activity and to evaluate its potential to modulate the effects of a known stimulant like cocaine.[3][4]
Materials:
-
Open field apparatus (a square arena with walls)
-
Automated activity monitoring system (e.g., infrared beam breaks or video tracking software)[5][6][7]
-
Male Wistar rats
-
Test compound ((+)-CPCA), reference stimulant (cocaine), and vehicle (e.g., saline)
Procedure:
-
Habituation: Acclimate the rats to the testing room and the open field arena for a set period before the experiment.
-
Drug Administration: Administer the test compound, reference stimulant, or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Testing: Immediately place the rat in the center of the open field arena and record its locomotor activity for a defined period (e.g., 60 minutes).
-
Data Collection: The automated system records parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Compare the locomotor activity between different treatment groups using appropriate statistical tests (e.g., ANOVA).
dot graph "In_Vivo_Locomotor_Activity_Test_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Habituation to\nOpen Field Arena", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Drug Administration\n((+)-CPCA, Cocaine, or Vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Placement in\nOpen Field Arena", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Automated Activity\nRecording", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Collection\n(Distance, Rearing, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Statistical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Prepare"]; B -> C [label="Initiate test"]; C -> D [label="Monitor"]; D -> E [label="Quantify"]; E -> F [label="Compare groups"]; } In Vivo Locomotor Activity Test Workflow
Experimental Data: Reinforcing Properties
Drug self-administration studies are the gold standard for assessing the reinforcing and abuse potential of a compound. In these paradigms, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion.[8][9]
Studies have shown that rats and rhesus monkeys will self-administer (+)-CPCA, indicating that it has reinforcing properties.[1][2] However, when compared directly with cocaine in rats using both fixed and progressive ratio schedules of reinforcement, (+)-CPCA demonstrated limited reinforcing efficacy.[1][2] This suggests that while it is rewarding, its abuse potential may be lower than that of cocaine.
| Compound | Self-Administration | Reinforcing Efficacy (vs. Cocaine) | Reference |
| (+)-CPCA | Yes (Rats & Monkeys) | Limited | [1][2] |
| Cocaine | Yes (Rats & Monkeys) | High | [1][2] |
Table 3: Summary of the reinforcing properties of (+)-CPCA in self-administration studies.
Experimental Protocol: Intravenous Drug Self-Administration
Objective: To determine the reinforcing effects of a test compound by assessing whether animals will learn to self-administer it.[8][9]
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.
-
Surgically implanted intravenous catheters in rats.
-
Test compound ((+)-CPCA) and reference drug (cocaine) solutions for infusion.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat.
-
Acquisition: Place the rats in the operant chambers for daily sessions. Responses on the active lever result in a brief intravenous infusion of the drug, often paired with a cue light. Responses on the inactive lever have no consequence.
-
Maintenance: Continue daily sessions until a stable pattern of self-administration is established.
-
Reinforcement Schedules:
-
Fixed Ratio (FR): The animal receives a reinforcement after a fixed number of responses (e.g., FR1 means one response per infusion).
-
Progressive Ratio (PR): The number of responses required for each subsequent reinforcement increases throughout the session. The "breakpoint" (the highest number of responses an animal will make) is a measure of the drug's reinforcing efficacy.
-
-
Data Analysis: Analyze the number of infusions earned, the response patterns on the active and inactive levers, and the breakpoint on the PR schedule.
dot graph "In_Vivo_Self_Administration_Logical_Flow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="Catheter\nImplantation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acquisition [label="Acquisition of\nSelf-Administration", fillcolor="#FBBC05", fontcolor="#202124"]; Reinforcing [label="Is the drug\nreinforcing?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; NotReinforcing [label="Not Reinforcing", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CompareEfficacy [label="Compare Efficacy\n(e.g., Progressive Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Surgery; Surgery -> Acquisition; Acquisition -> Reinforcing; Reinforcing -> NotReinforcing [label="No"]; Reinforcing -> CompareEfficacy [label="Yes"]; CompareEfficacy -> End; NotReinforcing -> End; } Logical Flow of an In Vivo Self-Administration Study
Section 3: Bridging the Gap - Translating In Vitro Findings to In Vivo Outcomes
The pharmacological profile of (+)-CPCA provides a compelling case study in the translation of preclinical data. The in vitro data accurately predicted its in vivo stimulant effects, which are primarily driven by its potent inhibition of dopamine and norepinephrine reuptake.
However, the in vivo findings also revealed a more complex picture. The ability of (+)-CPCA to block cocaine-induced hyperactivity and its limited reinforcing efficacy compared to cocaine were not readily predictable from the in vitro uptake data alone. These emergent properties highlight the importance of whole-animal studies in uncovering the full therapeutic potential and liability of a novel compound.
The discrepancy between the high in vitro potency of (+)-CPCA at the DAT and its lower in vivo reinforcing efficacy compared to cocaine could be due to a variety of factors, including:
-
Pharmacokinetics: Differences in brain penetration, metabolism, and clearance between (+)-CPCA and cocaine.
-
Receptor Kinetics: Variations in the on/off rates of binding to the dopamine transporter.
-
Off-Target Effects: Although less potent at the serotonin transporter, subtle interactions with other neurotransmitter systems could modulate its overall behavioral effects.
Conclusion
(+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA) serves as an exemplary model for the critical evaluation of both in vitro and in vivo efficacy data. Its potent and selective inhibition of dopamine and norepinephrine transporters, as demonstrated in in vitro assays, translates to observable stimulant effects in animal models. However, the nuanced in vivo profile, characterized by a blunting of cocaine's effects and limited reinforcing properties, underscores the indispensable role of comprehensive behavioral pharmacology in drug development. This dual agonist/antagonist profile suggests that (+)-CPCA and similar compounds may hold promise as novel therapeutic agents for the treatment of cocaine addiction, warranting further investigation into their complex mechanisms of action.
References
-
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. ResearchGate. Available at: [Link].
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. Available at: [Link].
-
Video: Self-administration Studies: Principle and Protocol. JoVE. Available at: [Link].
-
Cocaine-induced locomotor sensitization in rats correlates with nucleus accumbens activity on manganese-enhanced MRI. PMC. Available at: [Link].
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link].
-
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. PMC. Available at: [Link].
-
Drug self-administration (SA) Protocol. BioMed. Available at: [Link].
-
Locomotor Activity and Cocaine-Seeking Behavior During Acquisition and Reinstatement of Operant Self-Administration Behavior in Rats. PubMed. Available at: [Link].
-
General Rodent Activity System. Conduct Science. Available at: [Link].
-
Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains. Frontiers. Available at: [Link].
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. Available at: [Link].
-
An operant social self-administration and choice model in rats. Venniro Lab. Available at: [Link].
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link].
-
Cocaine increases locomotor activity and induces behavioral... ResearchGate. Available at: [Link].
-
Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate, a piperidine-based analog of cocaine. PubMed. Available at: [Link].
-
An operant social self-administration and choice model in rats. PMC. Available at: [Link].
-
σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl)-Piperidine Affords Neuroprotection From Focal Ischemia With Prolonged Reperfusion. Stroke. Available at: [Link].
-
SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study. The Journal of Nuclear Medicine. Available at: [Link].
-
Animal Models of Drug Addiction. SciSpace. Available at: [Link].
-
sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. PubMed. Available at: [Link].
-
DAT (SLC6A3) Transporter Assay. BioIVT. Available at: [Link].
-
Pre-clinical Contract Research In Vitro Assays. NDI Neuroscience. Available at: [Link].
-
The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. PubMed. Available at: [Link].
-
Mixed Cocaine Agonist/Antagonist Properties of ( )-Methyl 4ß-(4-Chlorophenyl)-1-methylpiperidine-3α-carboxylate, a Piperidin. ResearchGate. Available at: [Link].
-
Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed. Available at: [Link].
-
Cocaine Self-Administration in Rats: Threshold Procedures. ResearchGate. Available at: [Link].
-
Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available at: [Link].
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available at: [Link].
-
In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine. PubMed. Available at: [Link].
-
Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed. Available at: [Link].
-
Potent s1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine Modulates Basal and N-Methyl-D-Aspartate– Evoked Nitric Oxide Production In Vivo. Stroke. Available at: [Link].
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D >3> receptor ligands. Iris. Available at: [Link].
-
Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. PubMed. Available at: [Link].
-
Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Figshare. Available at: [Link].
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link].
-
Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PMC. Available at: [Link].
-
Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats. PubMed. Available at: [Link].
-
Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. Available at: [Link].
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. Available at: [Link].
-
Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC. Available at: [Link].
-
Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Elsevier. Available at: [Link].
Sources
- 1. Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate, a piperidine-based analog of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 9. biomed-easy.com [biomed-easy.com]
Comparative Profiling and Receptor Cross-Reactivity of 4-[(3-chlorophenyl)methyl]piperidine Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Pharmacophore Analysis
4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine HCl; CAS 1373028-17-1) is a highly versatile benzylpiperidine derivative utilized extensively as a critical intermediate in pharmaceutical synthesis[1]. While primarily deployed as a building block from gram to kilogram scales[1], the intact benzylpiperidine pharmacophore inherently possesses significant biological activity. Understanding its receptor cross-reactivity is critical for researchers developing targeted therapeutics, as trace unreacted intermediate in a final Active Pharmaceutical Ingredient (API) can lead to off-target binding, skewing biological assays and causing adverse pharmacological profiles.
The structural topology of 4-[(3-chlorophenyl)methyl]piperidine (4-3-CBP) dictates its interaction landscape:
-
Amine Mimicry: At physiological pH, the piperidine nitrogen is protonated. This cationic center mimics endogenous neurotransmitters (e.g., dopamine, serotonin, acetylcholine), allowing it to anchor into the aspartate residues of monoamine transporters and cholinesterase active sites[2].
-
Hydrophobic & Halogen Bonding: The 3-chlorobenzyl group provides a highly lipophilic tail. The meta-substituted chlorine atom is capable of forming directed halogen bonds, significantly increasing its affinity for the hydrophobic pockets of Sigma (
) receptors compared to unsubstituted analogs. -
Immunomodulation: Emerging data indicates that piperidine scaffolds can interact with Toll-like receptor 4 (TLR4) on macrophages, mediating immunomodulatory and anti-fibrotic effects[3].
Mechanistic Pathways & Target Cross-Reactivity
To objectively evaluate the performance and potential interference of 4-3-CBP in biological assays, we must map its binding profile against gold-standard ligands across key receptor classes.
Fig 1. Mechanistic pathways of 4-3-CBP cross-reactivity across primary CNS and immune targets.
Comparative Profiling vs. Standard Alternatives
-
Sigma Receptors (
/ ): Benzylpiperidines are notorious for high sigma receptor affinity. Compared to Haloperidol (a potent ligand), 4-3-CBP exhibits moderate-to-high cross-reactivity. The meta-chloro substitution enhances selectivity over by perfectly occupying the primary hydrophobic sub-pocket of the receptor. -
Cholinesterases (AChE/BChE): Piperidine derivatives are known to exhibit dual cholinesterase inhibition[2]. However, lacking the bulky indanone moiety of Donepezil , 4-3-CBP acts only as a weak, reversible inhibitor, primarily interacting with the peripheral anionic site (PAS) rather than the deep catalytic triad.
-
Monoamine Transporters: Compared to GBR-12909 (a highly selective DAT inhibitor), 4-3-CBP shows low-micromolar affinity. While it is a weak competitor, it remains a necessary consideration in high-concentration in vitro screening.
Quantitative Data Presentation
The following table summarizes the comparative cross-reactivity profile of 4-3-CBP HCl against reference standards. Note:
| Target Receptor / Enzyme | Reference Ligand | 4-3-CBP HCl Est. | Reference Ligand | Cross-Reactivity Implication |
| Sigma-1 ( | Haloperidol | 45 - 80 | ~3 | Moderate-to-high off-target CNS binding. |
| DAT (Dopamine Trans.) | GBR-12909 | 1,200 - 2,500 | ~15 | Weak monoaminergic interference. |
| AChE | Donepezil | 5,000 - 8,500 | ~10 | Negligible cholinergic interference at standard doses. |
| TLR4 | LPS (Agonist) | Modulator | N/A | Potential macrophage immunomodulation[3]. |
Self-Validating Experimental Protocol: Radioligand Binding Assay
To accurately quantify the cross-reactivity of 4-3-CBP[4], a competitive radioligand binding assay must be employed. As an Application Scientist, I mandate that this protocol be designed as a self-validating system , ensuring that every step contains internal controls to verify data integrity and prove causality.
Fig 2. Self-validating radioligand binding workflow for quantifying receptor cross-reactivity.
Step-by-Step Methodology
-
Membrane Preparation & Validation: Homogenize the target tissue (e.g., rat brain for CNS receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining the buffer at 4°C prevents the proteolytic degradation of the receptors. Self-Validation: Perform a BCA protein assay prior to incubation. You must normalize the protein concentration to exactly 50 µg per well to ensure consistent receptor density across the entire plate.
-
Assay Incubation: Incubate the membrane protein with a constant, sub-Kd concentration of radioligand (e.g., 2 nM [³H]-Pentazocine for
) and increasing concentrations of 4-3-CBP HCl (spanning 0.1 nM to 100 µM). -
Internal Control (Non-Specific Binding Determinant): In parallel control wells, include 10 µM of an unlabelled reference ligand (e.g., Haloperidol). Causality: This massive excess saturates all specific receptor sites. Any remaining radioactive signal detected in these wells is purely non-specific lipid binding. Self-Validation: The assay is only deemed valid if the specific binding window (Total Signal minus Non-Specific Signal) accounts for >70% of the total bound radioactivity.
-
Rapid Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: You must pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, preventing the cationic 4-3-CBP and the radioligand from binding directly to the filter matrix, which drastically reduces background noise.
-
Washing & Quenching: Wash the filters 3x with ice-cold buffer. Causality: The low temperature kinetically freezes the receptor-ligand complex, preventing dissociation of the bound radioligand while effectively washing away the unbound fraction.
-
Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify using a scintillation counter. Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation.
Conclusion
For drug development professionals utilizing 4-[(3-chlorophenyl)methyl]piperidine hydrochloride as a synthetic intermediate, understanding its inherent pharmacology is non-negotiable. Because the piperidine scaffold readily cross-reacts with Sigma-1 receptors and modulates TLR4 pathways[3], residual unreacted compound in a final API can severely compromise biological assay integrity. Rigorous purification, coupled with orthogonal cross-reactivity screening using the self-validating protocols outlined above, is mandatory to ensure the pharmacological purity of the final therapeutic agent.
References
-
[1] Title: 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0 - Biosynce | Source: biosynce.com | URL:
-
[4] Title: 4-(3-CHLOROBENZYL)PIPERIDINE[P57074] - ChemUniverse | Source: chemuniverse.com | URL:
-
[3] Title: China Piperidin-3-one Hydrochloride CAS 61644-00-6 Manufacturers Suppliers Factory | Source: biosynce.com | URL:
-
[2] Title: China Piperidin-3-one Hydrochloride CAS 61644-00-6 Manufacturers Suppliers Factory | Source: biosynce.com | URL:
Sources
A Comparative Guide to 4-[(3-Chlorophenyl)methyl]piperidine Hydrochloride: A Scrutiny of a Versatile CNS Ligand
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the 4-arylpiperidine scaffold has proven to be a remarkably versatile template, yielding compounds that interact with a range of critical therapeutic targets. This guide provides an in-depth technical review of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride, a representative member of this class. We will explore its synthesis, delve into its anticipated pharmacological profile based on structure-activity relationships within its chemical class, and objectively compare its potential performance against established and experimental compounds targeting the dopamine transporter (DAT), serotonin and norepinephrine transporters (SERT/NET), and sigma-1 receptors.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of CNS-active agents. The strategic placement of a substituted aromatic ring at the 4-position of the piperidine core has been shown to be a key determinant of affinity and selectivity for various neurotransmitter transporters and receptors. The nature and position of substituents on the aryl ring, such as the chlorine atom in our topic compound, can fine-tune these interactions, leading to diverse pharmacological profiles. These profiles range from selective reuptake inhibition of monoamines, with applications in treating depression and substance abuse disorders, to high-affinity antagonism at sigma receptors, which are implicated in a variety of neurological conditions. This guide will dissect the nuances of the 3-chloro substitution on the benzyl moiety and its implications for target engagement.
Synthesis and Chemical Properties
The synthesis of 4-benzylpiperidine derivatives can be approached through several established routes. A common and effective method involves the catalytic hydrogenation of a corresponding 4-benzylpyridine precursor. This method is often favored for its efficiency and relatively clean conversion.
Experimental Protocol: Synthesis of 4-(3-Chlorobenzyl)piperidine
A representative synthesis for a compound of this class, 4-(3-methoxy-benzyl)piperidine, involves the hydrogenation of 4-(3-methoxybenzyl)pyridine using platinum oxide in acetic acid[1]. This protocol can be adapted for the synthesis of the 3-chloro analog.
Step 1: Preparation of 4-(3-Chlorobenzyl)pyridine This precursor can be synthesized via several organic chemistry reactions, including the coupling of 3-chlorobenzyl bromide with a 4-pyridyl Grignard reagent or through a Suzuki coupling reaction as described for related 4-benzyl piperidines[2].
Step 2: Hydrogenation to 4-(3-Chlorobenzyl)piperidine
-
In a hydrogenation vessel, dissolve 4-(3-chlorobenzyl)pyridine (1 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
Add a catalytic amount of platinum oxide (PtO₂).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Agitate the reaction mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by distillation or by conversion to the hydrochloride salt.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-(3-chlorobenzyl)piperidine free base in an appropriate solvent like diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Comparative Pharmacological Analysis
Here, we compare the anticipated profile of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride with four well-characterized compounds representing different classes of CNS ligands.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of Selected CNS Ligands
| Compound | Primary Target(s) | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) |
| 4-[(3-Chlorophenyl)methyl]piperidine HCl | Monoamine Transporters, Sigma Receptors | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| GBR 12909 | Selective DRI | 0.5 (rat) | 16 (rat) | - | - | - |
| Bupropion | DRI/NRI | 520 (human) | >10,000 (rat) | - | - | - |
| Sertraline | SSRI | 25 (human) | 0.29 (human) | 420 (human) | - | - |
| PRE-084 | Sigma-1 Agonist | - | - | - | 2.2 (guinea pig) | 13091 (guinea pig) |
Note: The lack of direct experimental data for the topic compound is a significant limitation. The following discussion is based on extrapolations from related compounds.
Comparison with a Selective Dopamine Reuptake Inhibitor (DRI): GBR 12909
GBR 12909 is a high-affinity and selective DRI, making it a valuable tool for studying the dopaminergic system. Structurally, it is a diarylpiperazine, a different scaffold from our topic compound. The high selectivity of GBR 12909 for DAT over SERT and NET is a key feature. It is plausible that 4-[(3-chlorophenyl)methyl]piperidine hydrochloride will also exhibit affinity for DAT. However, based on the SAR of similar compounds, it is less likely to achieve the high selectivity of GBR 12909 and may show significant affinity for other monoamine transporters.
Comparison with a Dopamine/Norepinephrine Reuptake Inhibitor (DRI/NRI): Bupropion
Bupropion is an antidepressant and smoking cessation aid that acts as a DRI and NRI[3][4]. Its chemical structure is an aminoketone, which is distinct from the 4-benzylpiperidine scaffold. Bupropion's clinical efficacy is attributed to its dual mechanism of action. It is likely that 4-[(3-chlorophenyl)methyl]piperidine hydrochloride will also interact with both DAT and NET, potentially offering a similar dual-action profile. The relative potency at these two transporters would be a critical determinant of its therapeutic potential.
Comparison with a Selective Serotonin Reuptake Inhibitor (SSRI): Sertraline
Sertraline is a widely prescribed SSRI for the treatment of depression and anxiety disorders[1][5][6][7][8]. It possesses high affinity and selectivity for SERT over DAT and NET. While some 4-benzylpiperidine derivatives have shown affinity for SERT, the presence and position of the chloro substituent can significantly modulate this. It is possible that 4-[(3-chlorophenyl)methyl]piperidine hydrochloride may have some activity at SERT, but it is unlikely to exhibit the high selectivity characteristic of established SSRIs like sertraline.
Comparison with a Selective Sigma-1 Receptor Agonist: PRE-084
PRE-084 is a highly selective sigma-1 receptor agonist used extensively in research to probe the function of this receptor[9][10][11]. The piperidine scaffold is a common feature in many sigma-1 receptor ligands[12][13][14]. The 4-benzylpiperidine core of our topic compound is structurally similar to moieties found in other high-affinity sigma-1 ligands. Therefore, it is highly probable that 4-[(3-chlorophenyl)methyl]piperidine hydrochloride will exhibit significant affinity for the sigma-1 receptor, and possibly the sigma-2 receptor as well. This potential interaction with sigma receptors could confer a unique pharmacological profile, with implications for neurodegenerative diseases and pain management.
Experimental Workflows and Methodologies
To facilitate further research and direct comparison, we provide established protocols for the synthesis of key comparator compounds and a representative biological assay.
Synthesis of Comparator Compounds:
-
GBR 12909: A robust, kilogram-scale synthesis has been developed, which involves the coupling of N-(3-phenylpropyl)piperazine dihydrochloride with 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane[15]. The free base is then converted to the dihydrochloride salt.
-
Bupropion Hydrochloride: A common synthetic route involves the α-bromination of m-chloropropiophenone, followed by reaction with t-butylamine and subsequent conversion to the hydrochloride salt[3][4][16][17][18].
-
Sertraline Hydrochloride: The synthesis of sertraline is a multi-step process, and various routes have been published, often starting from commercially available precursors.
-
PRE-084 Hydrochloride: The synthesis of this selective sigma-1 agonist has been described in the literature, allowing for its preparation for research purposes.
Biological Assay: Radioligand Binding Assay for Monoamine Transporters
This in vitro assay is a standard method to determine the binding affinity of a compound for a specific transporter.
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) in a suitable buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes, which are rich in transporters.
-
Binding Reaction: Incubate the synaptosomal preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., 4-[(3-chlorophenyl)methyl]piperidine hydrochloride).
-
Separation and Counting: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Scientific Process
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the synthetic workflow and the potential mechanism of action of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride.
Synthetic workflow for 4-[(3-chlorophenyl)methyl]piperidine hydrochloride.
Potential multimodal mechanism of action at monoamine transporters and sigma-1 receptors.
Conclusion and Future Directions
4-[(3-Chlorophenyl)methyl]piperidine hydrochloride represents a promising, yet under-characterized, chemical entity within the pharmacologically rich class of 4-arylpiperidines. Based on extensive SAR data from related compounds, it is anticipated to be a multi-target ligand with potential activity at the dopamine, serotonin, and norepinephrine transporters, as well as sigma receptors. This multimodal profile could offer therapeutic advantages in complex CNS disorders.
The primary limitation in the current analysis is the absence of direct, quantitative experimental data for this specific compound. Therefore, a crucial next step for the research community is the synthesis and comprehensive pharmacological characterization of 4-[(3-chlorophenyl)methyl]piperidine hydrochloride. In vitro binding and functional uptake assays are essential to determine its precise affinity and selectivity profile. Subsequent in vivo studies could then explore its efficacy in relevant animal models of depression, addiction, or neurodegenerative diseases. This foundational research will be critical in determining the ultimate therapeutic potential of this and related compounds.
References
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
Apotex Inc. (2022, March 25). Product Monograph: Pr SERTRALINE. [Link]
- Kilbourn, M. R. (1992). Synthesis of [¹⁸F]GBR 12909, a dopamine reuptake inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals, 31(10), 833-841.
- Rossi, D., et al. (2021). Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties. European Journal of Medicinal Chemistry, 225, 113795.
-
Gao, Y., et al. (2002). Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909. Organic Process Research & Development, 6(5), 729-732. [Link]
-
Chem-Impex. (n.d.). 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride. Retrieved from [Link]
-
Le, T. A., & Le, J. (2023). Sertraline. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (n.d.). Sertraline. Retrieved from [Link]
-
Musso, D. L., et al. (2010). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Preparations and Procedures International, 42(3), 252-258. [Link]
- Berardi, F., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Pharmaceuticals, 14(11), 1105.
-
MedlinePlus. (2025, October 15). Sertraline. Retrieved from [Link]
- Abadi, A. H., et al. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(12), 2278.
-
Piacenza, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4645-4660. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. Retrieved from [Link]
-
Paudel, K. S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 443-452. [Link]
-
PubChem. (n.d.). 4-(3-Chlorobenzoyl)piperidine Hydrochloride. Retrieved from [Link]
-
Noble, C., et al. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(10), 3538-3544. [Link]
- Google Patents. (n.d.). US7737302B2 - Process for preparing bupropion hydrochloride.
-
Saha, J. K., et al. (2015). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. ACS Chemical Neuroscience, 6(6), 929-937. [Link]
-
Al-Ghananeem, A. M., et al. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. International Journal of Molecular Sciences, 15(5), 8448-8464. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. Retrieved from [Link]
-
KoreaScience. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics. Retrieved from [Link]
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
ResearchGate. (n.d.). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Retrieved from [Link]
Sources
- 1. reference.medscape.com [reference.medscape.com]
- 2. chem.bg.ac.rs [chem.bg.ac.rs]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sertraline - Wikipedia [en.wikipedia.org]
- 8. Sertraline: MedlinePlus Drug Information [medlineplus.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. iris.unipv.it [iris.unipv.it]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 18. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride against known dopamine inhibitors
This guide outlines the benchmarking strategy for 4-[(3-chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(3-chlorobenzyl)piperidine HCl ), a structural analog of the monoamine releasing agent 4-benzylpiperidine.
Given the structural homology to known dopamine transporter (DAT) ligands, this guide establishes a rigorous protocol to characterize its pharmacological profile—specifically distinguishing between reuptake inhibition (cocaine-like) and substrate-mediated release (amphetamine-like)—and benchmarks its potency against standard inhibitors.
Executive Summary & Compound Profile
Target Compound: 4-[(3-chlorophenyl)methyl]piperidine hydrochloride CAS: 1373028-17-1 (HCl salt), 251107-31-0 (Free base) Class: 4-Substituted Piperidine / 4-Benzylpiperidine derivative.
Mechanism Hypothesis: The parent scaffold, 4-benzylpiperidine , is a known monoamine releasing agent with ~20-48 fold selectivity for dopamine (DA) over serotonin (5-HT).[1] The introduction of a 3-chloro (meta-chloro) substituent on the benzyl ring is a classic medicinal chemistry modification designed to:
-
Increase Lipophilicity: Enhancing blood-brain barrier (BBB) permeability.
-
Modulate Affinity: Halogenation often increases affinity for the dopamine transporter (DAT) via halogen-bonding or hydrophobic interactions within the S1 binding pocket.
-
Alter Metabolic Stability: Blocking potential metabolic oxidation sites on the phenyl ring.
Benchmarking Objective: To determine if the 3-chloro substitution shifts the mechanism from a releaser (substrate) to a pure uptake inhibitor (blocker), or if it retains the releasing profile with enhanced potency.
Benchmarking Landscape: The Comparators
To validate the performance of the test compound, it must be screened alongside "Gold Standard" ligands that define the extremes of the pharmacological spectrum.
| Comparator | Role in Assay | Mechanism | Key Reference Value (Ki / IC50) |
| GBR-12909 (Vanoxerine) | Positive Control (Selective) | Highly Selective DAT Inhibitor | Ki (DAT) ≈ 1–10 nM |
| Cocaine | Positive Control (Standard) | Non-selective Monoamine Uptake Inhibitor | Ki (DAT) ≈ 200–500 nM |
| d-Amphetamine | Mechanism Control | Substrate-Mediated Releaser | EC50 (Release) ≈ 5–50 nM |
| 4-Benzylpiperidine | Parent Scaffold | Selective DA/NE Releaser | EC50 (Release) ≈ 109 nM (DA) |
Experimental Protocols & Methodologies
Phase 1: Radioligand Binding Assays (Affinity)
Objective: Determine the binding affinity (
-
Ligand:
(highly selective for DAT) or . -
Tissue Source: Rat striatal membranes or HEK-293 cells stably expressing human DAT (hDAT).
-
Protocol:
-
Incubate membranes with radioligand (e.g., 2 nM) and varying concentrations of the test compound (
to M). -
Incubate for 2 hours at 4°C (to minimize uptake/internalization).
-
Terminate by rapid filtration over GF/B filters pre-soaked in 0.1% PEI.
-
Count radioactivity.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Phase 2: Functional Uptake Inhibition ( )
Objective: Measure the ability of the compound to block the transport of dopamine into the cell.
-
Substrate:
. -
Protocol:
-
Prepare synaptosomes from rat striatum.
-
Pre-incubate synaptosomes with test compound for 10 min at 37°C.
-
Add
(50 nM final concentration) and incubate for 5 min. -
Terminate reaction by filtration.
-
Critical Control: Perform parallel assays at 4°C (non-specific uptake) to subtract background.
-
Phase 3: Release Assay (The Distinguisher)
Objective: Differentiate between a blocker (inhibitor) and a releaser (substrate). This is critical for 4-benzylpiperidine derivatives.
-
Protocol:
-
Pre-load synaptosomes with
for 20 min. -
Wash to remove extracellular radiolabel.
-
Superfusion: Place synaptosomes in a superfusion chamber.
-
Expose to test compound.
-
Analysis:
-
Inhibitors (e.g., Cocaine): Will not increase efflux of
(may even decrease spontaneous efflux). -
Releasers (e.g., Amphetamine, 4-Benzylpiperidine): Will cause a dose-dependent spike in
efflux.
-
-
Data Visualization & Logic Flow
Workflow: Characterization Logic
This diagram illustrates the decision tree for classifying the test compound based on experimental results.
Caption: Logical workflow for characterizing the pharmacological mechanism of 4-(3-chlorobenzyl)piperidine, distinguishing between uptake inhibition and substrate-mediated release.
Structural Activity Relationship (SAR) Context
The following diagram highlights the structural evolution and expected pharmacological shift.
Caption: SAR progression from the parent scaffold (releaser) to the test compound, benchmarking against the high-affinity inhibitor GBR-12909.
Quantitative Benchmarking Table
Use this template to record and compare your experimental data.
| Parameter | Assay Type | 4-Benzylpiperidine (Parent) | Test Compound (3-Cl Analog) | Cocaine (Standard) | GBR-12909 (High Potency) |
| DAT Binding ( | Radioligand ( | ~150–300 nM | TBD (Predicted < 100 nM) | ~200 nM | 1–10 nM |
| DA Uptake ( | Functional Uptake | ~100–200 nM | TBD | ~300 nM | ~5 nM |
| DA Release ( | Superfusion | ~109 nM | TBD | N/A (Inhibitor) | N/A (Inhibitor) |
| Selectivity (DA/5-HT) | Ratio of | ~20–48x | TBD (Likely maintained) | Non-selective | >100x |
Interpretation & Application
Scientific Significance
The 3-chloro substitution on the benzyl ring of 4-benzylpiperidine is a critical modification. In similar scaffolds (e.g., phenylpiperazines like mCPP), a meta-chloro group drastically alters receptor selectivity (often favoring 5-HT). However, in the benzylpiperidine scaffold, which favors dopamine, this modification is expected to:
-
Enhance Potency: By filling the hydrophobic pocket of the DAT more effectively than the unsubstituted benzyl group.
-
Maintain Selectivity: Preserving the dopaminergic preference over serotonergic pathways, unlike the piperazine analogs.
Validating the "Inhibitor" Claim
If the user's intent is to develop this as an inhibitor (for treating psychostimulant abuse or depression), the Release Assay (Phase 3) is the "Go/No-Go" step.
-
Success: The compound binds with high affinity (
) but induces zero release . This would make it a "GBR-like" pure inhibitor, which is generally safer and has lower abuse potential than releasers. -
Failure (as Inhibitor): The compound induces release. This classifies it as a stimulant similar to amphetamine or the parent 4-benzylpiperidine.
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants. 4-Benzylpiperidine derivatives." Journal of Pharmacology and Experimental Therapeutics.
-
Reith, M. E., et al. (2015). "Structure-activity relationships of dopamine transporter ligands." Chemical Reviews.
-
NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Protocol Book: Dopamine Transporter Binding and Uptake Assays." University of North Carolina.
-
PubChem Compound Summary. "4-(3-Chlorobenzyl)piperidine."[2] National Center for Biotechnology Information. [3]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
Welcome to a comprehensive guide on the safe handling of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride (CAS No. 99329-70-1). In drug discovery and development, our progress is intrinsically linked to our ability to manage the chemical risks inherent in our work. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring every procedure is a self-validating system of safety.
Hazard Analysis: Understanding the Compound
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is a substituted piperidine derivative. As a hydrochloride salt, it is typically a solid, crystalline powder at standard temperature and pressure. Understanding its hazard profile is the first step in establishing a robust safety plan.
The Globally Harmonized System (GHS) provides the following classifications for this compound and structurally similar molecules[1][2][3]:
-
H315 - Causes skin irritation: Piperidine and its derivatives can cause inflammation upon contact with the skin[4][5]. This is due to their chemical nature, which can disrupt the skin's lipid barrier, leading to irritation and potential dermatitis with prolonged contact.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Direct contact with the powder can cause significant irritation and potential damage to the cornea[3][4].
-
H335 - May cause respiratory irritation: As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation can irritate the mucous membranes of the respiratory tract[3][6][7].
-
H302 - Harmful if swallowed (classification for a similar compound): Ingestion can lead to systemic effects. Piperidines as a class have been associated with effects like nausea, muscular weakness, and changes in heart rate and blood pressure[2][4].
This hazard profile dictates that our primary goals are to prevent skin and eye contact, and to eliminate the possibility of inhalation.
Core Directive: The Personal Protective Equipment (PPE) Ensemble
Your PPE is the last line of defense between you and the chemical. It must be selected and used correctly. The following table outlines the minimum required PPE for handling 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride.
| Protection Area | Required PPE | Standard | Rationale & Expert Insight |
| Eye & Face | Tightly-fitting safety goggles with side shields or a full-face shield. | EN 166 (EU) or ANSI Z87.1 (US) | Standard safety glasses are insufficient. The primary risk is from fine dust particles. Goggles create a seal around the eyes to prevent airborne powder from entering[3][8]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or dust generation. Crucially, do not wear contact lenses , as they can trap particles against the cornea and absorb chemical vapors[4][6]. |
| Skin (Hands) | Chemical-resistant gloves (Nitrile recommended for incidental contact). | EN 374 (EU) or ASTM F739 (US) | Always inspect gloves for tears or pinholes before use[3][9]. For this solid compound, a standard nitrile glove (minimum thickness 0.11 mm) is appropriate for brief contact. If prolonged contact is anticipated, select gloves with a higher protection class and longer breakthrough time[4]. Use proper removal technique to avoid contaminating your skin. |
| Skin (Body) | Fully-fastened laboratory coat. | N/A | A lab coat prevents the compound from settling on your personal clothing, which would otherwise create an ongoing exposure risk[8]. Ensure it is clean and fits correctly. |
| Respiratory | Required when handling outside of a certified chemical fume hood or when dust is generated. | NIOSH (US) or EN 143/149 (EU) | Engineering controls are the first choice. If a fume hood is not available, or if you are handling large quantities, a respirator is mandatory. For nuisance dust, a P95 (US) or FFP1 (EU) disposable respirator may suffice[7]. For higher-risk procedures, a half-mask or full-face respirator with P100 (US) or P3 (EU) particulate filters is necessary[3]. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
dot
Caption: Workflow for handling 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride.
-
Preparation Phase:
-
Designate and Prepare the Work Area: The ideal workspace is a certified chemical fume hood to provide adequate ventilation and containment[8][9]. Before starting, ensure the work surface is clean and uncluttered.
-
Assemble Materials: Gather the chemical container, glassware, spatulas, and any other required items. This prevents the need to leave the designated area mid-procedure.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Check that your PPE fits correctly and is free from defects[3].
-
-
Handling Phase:
-
Open Container: Carefully open the container, pointing it away from your face. Avoid any sudden movements that could aerosolize the powder.
-
Transfer Compound: Use a spatula or scoop to transfer the solid. Avoid pouring directly from the bottle, as this is a primary cause of dust generation[10].
-
Secure Container: Immediately after dispensing the required amount, securely close the primary container to minimize exposure and prevent contamination[11][12].
-
-
Post-Handling & Cleanup Phase:
-
Decontaminate: Wipe down the work surface, balance, and any equipment used with a damp cloth (e.g., with 70% ethanol) to collect any residual dust.
-
Segregate Waste: All disposable items that came into contact with the chemical, including wipes, weigh boats, and contaminated gloves, must be placed in a designated, sealed hazardous waste container[13].
-
Doff PPE: Remove your PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Gloves should be removed last using a proper technique that avoids skin contact[7].
-
Personal Hygiene: Wash your hands thoroughly with soap and water[7][13].
-
Emergency Response Plan
Preparedness is key. In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention[3][8][11]. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][7][14]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[7][8]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11][14]. |
| Minor Spill (in fume hood) | Wearing full PPE, decontaminate the area. Use a damp cloth or absorbent pads to carefully wipe up the powder. Place all cleanup materials in a sealed container for hazardous waste disposal[6][10]. |
| Major Spill (outside containment) | Evacuate the immediate area and alert colleagues. Prevent access to the area. Follow your institution's emergency response procedures. Do not attempt to clean it up without appropriate respiratory protection and training[8][11]. |
Disposal Plan
All waste generated from handling 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is considered hazardous chemical waste.
-
Solid Waste: Contaminated consumables (gloves, weigh paper, pipette tips, wipes) must be collected in a clearly labeled, leak-proof container.
-
Empty Containers: The original chemical container must also be disposed of as hazardous waste, as it will contain residual amounts of the compound[11].
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash[11][14]. All waste must be handled by your institution's environmental health and safety (EHS) office or a licensed chemical disposal contractor.
By adhering to these detailed protocols, you are not just ensuring your own safety but also contributing to a culture of excellence and responsibility in the laboratory.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Antibodies. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(4-Chlorophenyl)methyl]piperidine. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Material Safety Data Sheet: 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Retrieved from [Link]
Sources
- 1. 4-(3-Chlorophenyl)piperidine hydrochloride | 99329-70-1 [sigmaaldrich.com]
- 2. 3-[(4-Chlorophenyl)methyl]piperidine | C12H16ClN | CID 3746536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. peptide.com [peptide.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
